This compound is a 1,5-benzodiazepine derivative, distinguishing it from the more common 1,4-benzodiazepines like diazepam. It is recognized in scientific literature and chemical catalogs for its sedative and anxiolytic (anti-anxiety) effects [1] [2] [3]. It is also known that this compound is an active metabolite of another benzodiazepine, Arfendazam [1].
The table below summarizes its core chemical and identity information:
| Property | Description |
|---|---|
| IUPAC Name | 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1] |
| Molecular Formula | C₁₅H₁₃ClN₂O [1] [2] |
| Molecular Weight | 272.73 g·mol⁻¹ [1] [2] |
| CAS Number | 29176-29-2 [1] [2] |
| Alias | Bu 1014 [2] |
This compound is synthesized from o-phenylenediamine (OPD). Scientific reviews highlight OPD as a key precursor for constructing the benzodiazepine ring structure. The synthesis involves a cyclocondensation reaction between OPD and an appropriate carbonyl compound [3]. Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effect of the GABA neurotransmitter in the brain [4].
The following diagram illustrates the structural relationship between different benzodiazepines, placing this compound in context with other common drugs in this class.
Structural classification of this compound among benzodiazepines.
For researchers, available data includes basic solubility and storage information, though comprehensive experimental details from clinical or animal studies are not present in the search results.
| Parameter | Description / Value |
|---|---|
| Physical Form | Solid [2] |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) [2] |
| Solubility in DMSO | 45 mg/mL (165 mM); sonication is recommended [2] |
| Storage (Powder) | -20°C for 3 years [2] |
| Storage (Solution) | -80°C for 1 year [2] |
The table below summarizes the core chemical and pharmacological identity of this compound.
| Attribute | Description |
|---|---|
| Systematic Name | 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1] |
| Chemical Formula | C₁₅H₁₃ClN₂O [1] |
| Molecular Weight | 272.73 g·mol⁻¹ [1] |
| Benzodiazepine Type | 1,5-benzodiazepine [2] [1] |
| Primary Effects | Sedative and anxiolytic [1] |
| Relationship to other Drugs | Active metabolite of the benzodiazepine, arfendazam [1] |
This compound is a 1,5-benzodiazepine, and its therapeutic effects are mediated through its action on the central nervous system [1]. Like other benzodiazepines, it is understood to function as a positive allosteric modulator of the GABAA receptor [3] [4].
The diagram below illustrates this enhanced inhibitory signaling.
Enhanced GABAergic inhibition by this compound reduces neuron excitability.
The table below summarizes the available technical information on Lofendazam. Please note that many data points critical for a researcher's perspective are not available in the searched literature.
| Property | Description |
|---|---|
| IUPAC Name | 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1] |
| Molecular Formula | C15H13ClN2O [1] |
| Molecular Weight | 272.73 g·mol⁻¹ [1] |
| CAS Number | 26746-32-1 [1] |
| Benzodiazepine Type | 1,5-benzodiazepine (closely related to Clobazam) [1] |
| Primary Effects | Sedative, Anxiolytic [1] |
| Status | Pharmaceutical compound; active metabolite of Arfendazam [1] |
| Key Pharmacokinetic Data | Not Available in searched results (e.g., Half-life, IC50, binding affinity) |
| Detailed Metabolic Pathway | Not Available in searched results |
| Toxicity & Safety Data | Not Available in searched results |
For a research team aiming to fully characterize this compound, the following workflow outlines key experimental phases. Specific protocols are not available in the search results and would need to be sourced from specialized literature.
Experimental workflow for benzodiazepine profiling
This compound's 1,5-benzodiazepine structure is a key determinant of its properties [1] [2]. This scaffold is considered a privileged structure in medicinal chemistry, meaning it is capable of providing ligands for diverse receptors [2]. The 1,5-BZD motif presents functional groups in a specific spatial configuration, contributing to its interaction with biological targets like the GABAA receptor [2].
1,5-BZD scaffold role in signaling
The search results highlight significant gaps in publicly available data on this compound. To build a complete whitepaper, you would need to consult specialized resources:
The table below summarizes the available quantitative data for Lofendazam.
| Property | Value | Description | Source |
|---|---|---|---|
| LogP | 3.67 (Predicted) | Partition coefficient (octanol-water); measure of lipophilicity [1] | Commercial Compound Supplier |
| Molecular Weight | 272.73 g/mol | - | Commercial Compound Supplier [1] |
| Molecular Formula | C₁₅H₁₃ClN₂O | - | Commercial Compound Supplier [1] |
Since experimental data for this compound is limited, here are detailed methodologies for logP measurement that are relevant to modern drug development.
The shake-flask method is a classic, direct approach for measuring logP [2].
For non-UV-active compounds like many fluorinated drugs, 19F NMR provides a straightforward alternative [2].
The workflow for this method is illustrated below:
Workflow for 19F NMR-based logP measurement [2].
Although experimental solubility data for this compound is not available in the searched sources, general information and strategies for benzodiazepines are documented.
For a complete profile, further experimental work would be necessary to determine this compound's solubility and validate its LogP. The experimental protocols and formulation strategies outlined provide a roadmap for how such data could be generated.
The table below consolidates the available data on Lofendazam:
| Property | Description |
|---|---|
| IUPAC Name | 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1] |
| Chemical Formula | C₁₅H₁₃ClN₂O [1] |
| Molecular Mass | 272.73 g·mol⁻¹ [1] |
| Benzodiazepine Type | 1,5-benzodiazepine [1] |
| Primary Activity | Sedative and anxiolytic effects [1] |
| Status | Active metabolite of another benzodiazepine, Arfendazam [1] |
While specific data on this compound is scarce, recent preclinical studies on other 1,5-benzodiazepine derivatives highlight their potential as anticancer agents. The methodologies and findings from this research may provide a useful framework for the types of studies relevant to this compound [2].
The table below summarizes key experimental protocols and findings from this related research:
| Research Aspect | Detailed Methodology & Findings |
|---|---|
| Green Synthesis | Compounds synthesized using thiamine hydrochloride as a biocatalyst under solvent-free neat heat conditions [2]. |
| In Vitro Anticancer Activity (MTT Assay) | Cell Lines: Tested against HeLa (cervical cancer) and HEPG2 (liver cancer), and normal human cell line HEK-293. Results: IC₅₀ values ranged from 0.067 to 0.35 µM. A leading compound (3x) showed IC₅₀ of 0.067 ± 0.002 µM (HeLa) and 0.087 ± 0.003 µM (HEPG2), performance compatible with Methotrexate [2]. | | Mechanism of Action Studies | Protein Tyrosine Kinase Inhibition: Bioinformatic analysis and enzyme inhibition assays confirmed compounds as tyrosine kinase inhibitors. Apoptosis Assay (Flow Cytometry): Compounds induced late apoptotic cell death in HEPG2 cells. Molecular Docking & DNA Binding: Compounds showed promising DNA intercalating ability, fitting well into DNA strands [2]. | | Synergistic Studies | Combination of a leading compound (3x) with Methotrexate showed enhanced activity against cancer cell lines (IC₅₀ of 0.046 ± 0.002 µM for HeLa and 0.057 ± 0.002 µM for HEPG2), supported by apoptosis pathway analysis [2]. |
The following diagram outlines a general preclinical drug development workflow, which contextualizes where the aforementioned studies fit in. This workflow integrates standard stages [3] [4] with specific methodologies from the 1,5-benzodiazepine research [2].
Preclinical drug development workflow, integrating specific methodologies from recent 1,5-benzodiazepine research [2] [3] [4].
Since a standardized method is not available, you will likely need to develop one. The general information available suggests a reverse-phase (RP) approach is viable [1]. Here is a structured pathway and a workflow to develop the method in-house.
The table below outlines the key parameters to focus on during the initial scouting phase, informed by common practices in benzodiazepine analysis [2] [3] [4].
| Parameter | Initial Scouting Suggestions | Rationale & Notes |
|---|---|---|
| HPLC Column | C18 (standard); Newcrom R1 (specialty, low silanol activity) [1] [3] | C18 is a versatile, widely available starting point. Specialized columns can improve peak shape for basic compounds. |
| Mobile Phase | Buffer (e.g., Phosphate, Acetate) + Acetonitrile/Methanol [2] [3] [4] | A buffered system is crucial for controlling ionization and achieving reproducible retention. |
| pH | Acidic (e.g., pH 2.5-3.5) or Neutral (e.g., pH 7.0) [5] [3] | pH significantly impacts the separation of ionizable compounds. Test both acidic and neutral conditions. |
| Detection | UV-DAD (210-254 nm) [2] [6] [4] | Benzodiazepines have strong UV chromophores. A DAD allows selection of the optimal wavelength. |
| Sample Prep | Protein Precipitation (for plasma) [3] or Solid-Phase Extraction (SPE) [7] [8] | Required for complex matrices like biological fluids to reduce interference and protect the column. |
You can adapt the following generalized protocol for benzodiazepines, using the parameters above as a starting point.
1. Standard Solution Preparation: Prepare a stock solution of Lofendazam in a suitable solvent like methanol or the mobile phase. Dilute to working concentrations for analysis [2] [3].
2. Mobile Phase and Buffer Preparation:
3. Chromatographic Conditions (Example):
4. Method Validation: Once a promising method is established, a full validation should be performed according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection and quantitation limits, and robustness [2] [4].
This document outlines a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Lofendazam, a benzodiazepine derivative. The method is suitable for quantitative analysis, pharmacokinetic studies, and can be scaled for preparative isolation of impurities [1] [2].
1. Principle The separation is based on the hydrophobic interactions between this compound and the nonpolar stationary phase of the chromatography column. This compound, with a logP of 2.52, is moderately nonpolar and will be retained on the column [2]. It is then eluted by a mobile phase of controlled solvent strength and pH, allowing for its detection and quantification.
2. Materials and Methods
The table below summarizes the standard and MS-compatible chromatographic conditions.
Table 1: Chromatographic Conditions for this compound Separation
| Parameter | Standard Condition | MS-Compatible Condition |
|---|---|---|
| Column | Newcrom R1 | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) : Water : Phosphoric acid | Acetonitrile (MeCN) : Water : Formic acid |
| Elution Mode | Isocratic (exact ratio requires optimization) | Isocratic (exact ratio requires optimization) |
| Flow Rate | 1.0 mL/min (typical, can be optimized) | 1.0 mL/min (typical, can be optimized) |
| Detection | UV (wavelength to be confirmed experimentally) | Mass Spectrometer |
| Temperature | Ambient | Ambient |
| Injection Volume | 10-20 µL (depending on system and concentration) | 10-20 µL |
The following validation parameters should be established, drawing from standard practices for benzodiazepine HPLC assays [3] [5].
Table 2: Key Method Validation Parameters
| Validation Parameter | Target Acceptance Criteria | Recommended Procedure |
|---|---|---|
| Linearity & Range | Correlation coefficient (r²) > 0.999 | Analyze at least 5 concentrations in the expected range (e.g., 0.1-20 µg/mL) [3]. |
| Precision | Intra-day & Inter-day RSD < 2% [5] | Inject replicate preparations (n=6) of a standard at three concentration levels within the same day and on three consecutive days [3]. |
| Accuracy (Recovery) | Recovery of 98-102% | Spike known amounts of standard into a placebo or pre-analyzed sample and calculate the percentage recovery [3]. |
| Specificity | No interference from excipients or degradation products | Compare chromatograms of the standard, placebo, and stressed samples (e.g., after acid, base, oxidative, thermal, or photolytic degradation) [3]. |
| Robustness | RSD of peak area and retention time < 2% after deliberate changes | Evaluate the method's performance by making small, deliberate changes to parameters like mobile phase pH (±0.2), organic composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) [5]. |
The following workflow diagram summarizes the key steps in the analytical process.
HPLC Analysis Workflow
The table below summarizes the basic identifying information for this compound found in the search results. This data serves as a starting point for any analytical method development [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one |
| CAS Number | 29176-29-2 [1] [2] |
| Molecular Formula | C₁₅H₁₃ClN₂O [1] [2] |
| Molecular Weight | 272.73 g/mol [1] [2] |
| LogP | 2.52 [1] |
| Pharmacological Class | Benzodiazepine derivative (1,5-benzodiazepine); active metabolite of Arfendazam [2] |
One source mentions a high-performance liquid chromatography (HPLC) method for analyzing this compound, but the description is general and lacks the detailed parameters needed to replicate it in a laboratory [1].
The following diagram outlines this general analytical workflow:
Given the lack of published detailed protocols, here are steps you can take to develop your own quantitative analytical methods for this compound:
This protocol is adapted from robust methods designed for the simultaneous quantification of multiple benzodiazepines, including designer compounds [1] [2]. It uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the technique most commonly reported in the literature for this application.
Based on a study that achieved high recoveries for 54 benzodiazepines and Z-drugs, a LLE protocol is recommended [1].
The following workflow diagram summarizes the sample preparation and analysis process:
The LC conditions can be adapted from a method developed for 53 benzodiazepines [2].
The MS analysis should be performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity [1] [2]. Since this compound-specific transitions were not found, they must be determined experimentally.
Any developed method must be validated according to regulatory guidelines (e.g., EMA or FDA) [1]. The table below outlines key parameters to assess.
| Validation Parameter | Target Performance & Methodology [1] |
|---|---|
| Linearity & Range | Minimum of 5 concentration levels. Correlation coefficient (R²) > 0.99. |
| Precision | Intra-day and inter-day precision (expressed as %RSD) ≤ 15%. |
| Accuracy | Measured concentration within ±15% of the nominal value. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with precision and accuracy within ±20%. |
| Recovery & Matrix Effects | Consistent, high recovery via LLE. Post-column infusion recommended to check for ion suppression/enhancement. |
| Selectivity/Specificity | No significant interference from blank plasma at the retention time of this compound or IS. |
| Stability | Bench-top, autosampler, and freeze-thaw stability should be established. |
1,5-Benzodiazepines represent a privileged structural motif in medicinal chemistry with demonstrated versatile pharmacological profiles. These seven-membered heterocyclic compounds containing two nitrogen atoms at different positions constitute ruling scaffolds in the pharmaceutical industry due to their wide range of biological activities. The 1,5-benzodiazepine nucleus serves as a fundamental pharmacophore that can be synthetically elaborated into various functionalized target structures, making it highly valuable in drug discovery and development. The significance of this structural class is evidenced by its presence in several commercially available drugs, including thiazesim, diltiazem, clentiazem, quetiapine, and clothiapine, which span therapeutic areas from cardiovascular disorders to central nervous system conditions. [1]
The biological activities exhibited by 1,5-benzodiazepine derivatives are extensive and impressive in their diversity. These compounds have demonstrated hypolipidemic effects, bradykinin receptor agonism, angiotensin-converting enzyme (ACE) inhibition, anti-arrhythmic activity, vasodilation, and sedative properties. Additionally, they have shown anticonvulsant, CNS depressant antagonism, anticholinergic, anti-platelet aggregation, anti-tuberculosis, antimicrobial, anticancer, and anti-HIV activities. This remarkable spectrum of biological activities has maintained interest from researchers in developing innovative and efficient synthetic approaches to access these valuable heterocycles. The versatile chemical adaptability of 1,5-benzodiazepines allows for strategic structural modifications to optimize pharmacological profiles, enhancing their drug-like properties while minimizing toxicity. [1]
The retrosynthetic disconnection of 1,5-benzodiazepines typically reveals two primary building blocks: o-phenylenediamine (OPDA) derivatives and carbonyl compounds, most commonly ketones. This strategic approach leverages the condensation reaction between the ortho-diamine functionality and carbonyl groups to form the diazepine ring system. The fundamental transformation involves initial nucleophilic attack of one amino group on the carbonyl carbon, followed by dehydration and subsequent cyclization with the adjacent amino group to form the seven-membered ring. This disconnection strategy has proven to be highly versatile, accommodating a wide range of structural variations in both the diamine and carbonyl components. [2] [3]
Alternative retrosynthetic approaches include the use of α,β-unsaturated carbonyl compounds or β-haloketones as electrophilic partners with o-phenylenediamine. Additionally, 1,5-benzothiazepines—sulfur-containing analogs—are commonly synthesized through condensation between 1,3-diarylpropenones and o-aminothiophenol. The choice of disconnection strategy often depends on the substitution pattern desired in the final product and the availability of starting materials. Recent advances have focused on streamlining these synthetic approaches into one-pot procedures and cascade reactions that improve efficiency and reduce purification steps while maintaining high yields and selectivity. [1]
Table 1: Retrosynthetic Approaches to 1,5-Benzodiazepines
| Strategy | Synthons | Key Bond Formed | Advantages |
|---|---|---|---|
| Standard Condensation | o-Phenylenediamine + Ketones | N1-C2 & C3-N4 | Broad substrate scope |
| α,β-Unsaturated Carbonyl Route | o-Phenylenediamine + α,β-Unsaturated carbonyls | C2-C3 bond | Enhanced reactivity |
| 1,5-Benzothiazepine Synthesis | o-Aminothiophenol + 1,3-Diarylpropenones | C2-S & S-C3 bonds | Access to sulfur analogs |
| One-pot Cascade | Multifunctional precursors | Multiple bonds | Step economy |
The H-MCM-22 zeolite-catalyzed synthesis of 1,5-benzodiazepines represents an efficient and selective methodology that proceeds under ambient conditions with excellent yields. This protocol utilizes an acidic heterogeneous catalyst that enhances the condensation process while being easily recoverable and reusable. [2]
Materials:
Procedure:
Reaction Conditions and Typical Results:
For the representative compound 2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine:
The ionic liquid-mediated synthesis represents a green chemistry approach to 1,5-benzodiazepine formation, utilizing 2-methylpyridinium trifluoromethanesulfonate ([2-MPyH]OTf) as both solvent and catalyst. This method offers advantages of reusability, high efficiency, and minimal environmental impact. [4] [5]
Materials:
Procedure:
Reaction Advantages:
The conventional acid-catalyzed condensation between o-phenylenediamine and ketones represents the foundational method for synthesizing 1,5-benzodiazepines, employing various Brønsted and Lewis acid catalysts. [2] [1]
Materials:
Procedure:
Variations:
Table 2: Comparison of Catalytic Systems for 1,5-Benzodiazepine Synthesis
| Catalyst System | Reaction Conditions | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| H-MCM-22 Zeolite | RT, acetonitrile | 1-3 | 85-95 | Mild conditions, reusable catalyst | Requires specialized catalyst preparation |
| Protic Pyridinium Ionic Liquid | 60-70°C, solvent-free | 0.5-1.5 | 90-96 | Green approach, recyclable catalyst | Ionic liquid synthesis required |
| Acetic Acid | Reflux, methanol | 4-8 | 70-85 | Simple setup, inexpensive | Longer reaction times |
| BF₃-Etherate | RT, dichloromethane | 2-4 | 75-90 | High reactivity | Moisture sensitive |
| Molecular Iodine | Reflux, ethanol | 3-6 | 80-88 | Mild Lewis acid | Potential staining issues |
| Yb(OTf)₃ | RT, acetonitrile | 2-5 | 82-90 | Water-tolerant | Expensive catalyst |
Table 3: Substrate Scope for 1,5-Benzodiazepine Synthesis
| o-Phenylenediamine Derivative | Ketone | Catalyst | Time (h) | Yield (%) | Product Characteristics |
|---|---|---|---|---|---|
| Unsubstituted OPDA | Acetone | H-MCM-22 | 2 | 92 | Yellow solid, mp 137-139°C |
| Unsubstituted OPDA | Cyclohexanone | H-MCM-22 | 2.5 | 89 | Yellow solid, mp 151-152°C |
| 4-Chloro-OPDA | Acetone | Ionic Liquid | 1 | 94 | Pale yellow solid |
| Unsubstituted OPDA | Acetophenone | H-MCM-22 | 3 | 85 | Yellow solid |
| 4-Methyl-OPDA | Acetone | Acetic Acid | 6 | 78 | White crystals |
Recent years have witnessed significant advances in the synthesis of 1,5-benzodiazepines, with particular emphasis on green chemistry principles, cascade reactions, and enantioselective methodologies. The development of novel catalytic systems has addressed limitations of traditional methods, including long reaction times, occurrence of side reactions, drastic reaction conditions, low yields, and tedious workup procedures. [1] [3]
Multicomponent catalytic synthesis has emerged as a powerful strategy for constructing 1,5-benzodiazepine frameworks with enhanced molecular complexity in a single operation. These one-pot approaches typically involve the convergent reaction of three or more components, leading to improved atom economy and reduced waste generation. Furthermore, the application of organocatalysts and environmentally friendly solvents has not only increased product yields but also decreased reaction times and waste production, aligning with the principles of sustainable chemistry. The development of one-pot techniques or cascade synthesis has significantly contributed to the enantioselective synthesis of 1,5-benzodiazepines, providing access to optically active derivatives with potential enhanced biological activities. [1] [5]
Synthetic innovations in recent years include the use of cerium(III) chloride and resin-supported cerium(III) catalysts for domino syntheses of 1,5-benzodiazepine skeletons. These systems offer advantages of low catalyst loading, moisture tolerance, and excellent functional group compatibility. Additionally, microwave-assisted synthesis has gained prominence for dramatically reducing reaction times from several hours to mere minutes while maintaining or even improving product yields. The integration of continuous flow technologies with heterogeneous catalysis represents the cutting edge of 1,5-benzodiazepine synthesis, offering potential for scalability and industrial application. [5]
The following workflow diagram illustrates the general experimental procedure for the synthesis of 1,5-benzodiazepines using the H-MCM-22 catalytic system:
Characterization Data Interpretation:
Successful formation of 1,5-benzodiazepine derivatives is confirmed by characteristic spectroscopic features:
The synthetic methodologies for 1,5-benzodiazepines have evolved significantly from traditional acid-catalyzed condensation to sophisticated catalytic systems that offer improved efficiency, selectivity, and environmental compatibility. The H-MCM-22 zeolite-catalyzed method provides an excellent balance of mild reaction conditions, high yields, and catalyst reusability, making it particularly suitable for research laboratory applications. Meanwhile, ionic liquid-mediated approaches align with green chemistry principles and offer advantages in catalyst recovery and recyclability.
Future directions in 1,5-benzodiazepine synthesis will likely focus on further enantioselective methodologies, photocatalytic approaches, and biocatalytic strategies to access optically pure derivatives. Additionally, the integration of flow chemistry technologies with heterogeneous catalysis could facilitate the scalable synthesis of these privileged structures for pharmaceutical applications. The continuing exploration of the biological activities of 1,5-benzodiazepine derivatives will undoubtedly drive further innovation in their synthetic accessibility, enabling drug discovery efforts targeting a wide range of therapeutic areas.
Purpose: This document outlines standardized protocols for conducting pharmacokinetic (PK) and pharmacokinetic-pharmacodynamic (PK/PD) studies on Lofendazam, a 1,5-benzodiazepine. The methodologies are extrapolated from established practices for structurally and functionally similar drugs, such as clobazam [1] and lorazepam [2].
Background: this compound is presumed to share core PK characteristics with other 1,5-benzodiazepines, including high oral bioavailability, extensive hepatic metabolism, and a significant volume of distribution. The following protocols are designed to systematically characterize its absorption, distribution, metabolism, and excretion (ADME), and to link its exposure to pharmacological effects.
The following section details the specific methodologies for key phases of pharmacokinetic investigation.
n=8 per cohort, with 6 on active drug, 2 on placebo).0.5 mg, 2 mg, 5 mg, 10 mg, 20 mg) or placebo.2 mg, 5 mg, 10 mg) for 7-14 days to reach steady state.~3-5 mL) will be collected pre-dose and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. For MAD, intensive sampling occurs on Day 1 and the final day, with trough samples collected daily.n=20).100 μg) of this compound.10 mg) administered after an overnight fast (fasted arm) or following a high-fat meal (fed arm).>5x elimination half-life) will separate periods.F) is calculated by comparing the dose-normalized Area Under the Curve (AUC) of the oral and IV administrations.11.5-30 Hz (beta frequency) range, is a well-established biomarker for benzodiazepine effect [3]. Additional measures could include digit symbol substitution test (DSST) or saccadic peak velocity.NONMEM or Monolix). The relationship will be characterized by a sigmoidal E_max model to estimate the EC_50 (concentration producing 50% of the maximal effect) [3] [4].The workflow below illustrates the integrated process of data collection, analysis, and visualization in a PK/PD study.
The table below summarizes key PK parameters expected for this compound, based on data from clobazam and other reference benzodiazepines [1] [5].
Table 1: Projected Key Pharmacokinetic Parameters for this compound and Comparators
| Parameter | Projected Value for this compound | Clobazam (Reference) | Diazepam (Reference) |
|---|---|---|---|
| Oral Bioavailability | High (>90%) |
High (>90%) [1] |
High (>90%) [5] |
| T_max (hr) | 1 - 4 |
0.5 - 4 [1] |
0.5 - 2 |
| Protein Binding (%) | High (>90%) |
High [1] | 98% [5] |
| Volume of Distribution (L/kg) | 1 - 2 |
1.2 - 1.8 [1] |
0.7 - 1.0 [5] |
| Elimination Half-life (hr) | 30 - 50 (Parent); 50 - 80 (Metabolite) |
36 - 42 (Parent); 59 - 74 (Metabolite) [1] |
20 - 50 (Parent); 50 - 100 (Metabolite) [5] |
| Primary Metabolic Pathway | Hepatic (CYP3A4, CYP2C19) | CYP3A4, CYP2C19, CYP2B6 [1] | CYP3A4, CYP2C19 |
Effective communication of model results to multidisciplinary teams is critical. The following principles should be applied:
R/Shiny to create interactive models. This allows teams to ask "what-if" questions in real-time (e.g., "What dose is needed for 80% of patients to achieve a specific EEG effect?") and see immediate simulation results [6].The diagram below outlines the iterative workflow for developing and qualifying a robust PK/PD model.
N-desmethyl metabolite (if formed) must be investigated, as it can significantly contribute to the overall efficacy and safety profile [1].
This compound is a 1,5-benzodiazepine derivative with documented sedative and anxiolytic effects similar to other benzodiazepine compounds. As a member of the 1,5-benzodiazepine class, this compound is structurally distinct from the more common 1,4-benzodiazepines like diazepam, with nitrogen atoms located at positions 1 and 5 of the diazepine ring. This structural configuration places it in the same category as clobazam rather than classical 1,4-benzodiazepines. This compound is also known to be an active metabolite of arfendazam, another benzodiazepine derivative [1].
Metabolite identification is a crucial process in pharmaceutical development and forensic toxicology that involves detecting and characterizing the biochemical compounds produced when a substance undergoes biotransformation in living organisms. For benzodiazepines like this compound, understanding metabolic pathways is essential for predicting drug efficacy, potential side effects, and detection windows in clinical and forensic contexts. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to provide detailed information about the molecular structure of metabolite compounds [2].
The identification of this compound metabolites relies on several sophisticated analytical platforms, each offering unique capabilities for detection and characterization:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for detecting and quantifying benzodiazepines and their metabolites in complex biological matrices. LC-MS/MS systems typically use electrospray ionization (ESI) sources and operate in multiple reaction monitoring (MRM) mode for optimal detection of target compounds. The limits of detection for benzodiazepines using LC-MS/MS have been reported in the range of 0.0001 to 0.0126 mg/L in whole blood, demonstrating exceptional sensitivity [3].
Liquid Chromatography-Quadrupole/Orbitrap Mass Spectrometry (LC-Q/Orbitrap MS): High-resolution mass spectrometry offers superior mass accuracy and resolution power for identifying unknown metabolites and elucidating chemical structures. Orbitrap technology enables accurate mass measurements typically within 2-5 ppm, allowing for confident elemental composition assignment of detected metabolites. This approach was successfully employed in metabolic profiling of clonazolam, a structurally similar benzodiazepine [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly referenced in the search results for this compound specifically, NMR represents a powerful complementary technique that provides detailed structural information through analysis of atomic environments and connectivity, making it invaluable for complete structural elucidation of unknown metabolites [2].
Table 1: Comparison of Analytical Techniques for Benzodiazepine Metabolite Identification
| Technique | Mass Accuracy | Detection Limit | Structural Information | Analysis Time |
|---|---|---|---|---|
| LC-MS/MS (Ion Trap) | Medium (100-1000 ppm) | 0.0001-0.0126 mg/L [3] | Fragmentation patterns | 25 min for 22 compounds [5] |
| LC-Q/Orbitrap MS | High (<5 ppm) | Not specified | Accurate mass, fragmentation | 15-30 min [4] |
| NMR Spectroscopy | N/A | Medium to High | Complete structural elucidation | Hours to days [2] |
Proper sample preparation is critical for reliable metabolite identification and quantification. The following protocols have been validated for benzodiazepine analysis in various biological matrices:
Whole Blood Processing: For comprehensive metabolite screening in whole blood, employ matrix-supported liquid-liquid extraction. This technique has demonstrated recovery rates between 60% and 91% for most benzodiazepines, with some exceptions like desmethyldiazepam, OH-bromazepam, and brotizolam. The extraction procedure typically involves protein precipitation followed by liquid-liquid partitioning using organic solvents such as ethyl acetate or methyl tert-butyl ether. The organic phase is then evaporated to dryness under a gentle nitrogen stream, and the residue is reconstituted in an appropriate LC-MS compatible solvent [3].
Serum Sample Preparation: For serum analysis, implement solid-phase extraction (SPE) using high-resolution octadecyl silica (C18) columns compatible with aqueous compounds. This method has shown recovery rates exceeding 58.1% for most benzodiazepines and their metabolites, with the exception of quazepam, which demonstrated approximately 45.8% recovery. The SPE procedure typically involves conditioning the sorbent with methanol and water, loading the serum sample, washing with aqueous solution to remove interferents, and eluting with organic solvent [5].
Microsomal and Hepatocyte Incubations: For in vitro metabolism studies, prepare pooled human liver microsomes or hepatocyte suspensions in appropriate buffers (typically phosphate buffer, pH 7.4). Add the NADPH-regenerating system to initiate Phase I metabolic reactions. For Phase II metabolism assessment, include relevant cofactors such as uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation. Terminate reactions at predetermined time points by adding ice-cold acetonitrile or methanol, followed by centrifugation to remove precipitated proteins [4] [6].
Figure 1: Sample preparation workflow for this compound metabolite analysis in biological matrices.
Optimal chromatographic separation is fundamental for resolving this compound and its metabolites from endogenous compounds in biological matrices. The following conditions have been successfully employed for benzodiazepine separation:
Stationary Phase: Utilize high-resolution octadecyl silica (C18) columns compatible with aqueous compounds. Columns with dimensions of 2.1 × 100 mm or 2.1 × 150 mm with particle sizes of 1.7-2.7 µm provide excellent separation efficiency for benzodiazepines and their metabolites. The column temperature should be maintained between 30-40°C to ensure retention time stability [5].
Mobile Phase System: Employ a binary gradient system consisting of (A) aqueous formic acid (0.1%) or ammonium formate buffer and (B) methanol or acetonitrile with 0.1% formic acid. The gradient program typically starts with a high percentage of aqueous phase (90-95% A) and gradually increases the organic component to facilitate elution of less polar metabolites [4] [5].
Gradient Elution Program: Implement a linear gradient over 15-25 minutes, increasing organic phase from 5% to 95% at a flow rate of 0.2-0.4 mL/min. The specific gradient should be optimized based on the column dimensions and the polarity range of expected metabolites. Following the separation, re-equilibrate the column with initial conditions for 3-5 minutes to ensure retention time reproducibility [5].
Table 2: Representative LC Gradient for Benzodiazepine Metabolite Separation
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Elution Characteristics |
|---|---|---|---|---|
| 0.0 | 95 | 5 | 0.3 | Initial conditions, polar compounds |
| 2.0 | 95 | 5 | 0.3 | Isocratic hold |
| 5.0 | 70 | 30 | 0.3 | Early eluting metabolites |
| 15.0 | 30 | 70 | 0.3 | Mid-polarity metabolites |
| 20.0 | 5 | 95 | 0.3 | Late eluting, non-polar compounds |
| 22.0 | 5 | 95 | 0.3 | Column cleaning |
| 22.1 | 95 | 5 | 0.3 | Rapid transition |
| 25.0 | 95 | 5 | 0.3 | Re-equilibration |
The identification of this compound metabolites follows a systematic workflow combining high-resolution mass measurement and fragmentation pattern analysis:
Full Scan Data Acquisition: Begin with high-resolution full scan MS analysis in both positive and negative ionization modes to detect potential metabolites. The Orbitrap mass analyzer operated at a resolution of ≥70,000 FWHM provides the mass accuracy needed for confident formula assignment. Scan ranges typically cover m/z 100-1000 to encompass potential metabolites and conjugate formations [4].
Data-Dependent MS/MS Analysis: Implement data-dependent acquisition (DDA) to automatically select prominent ions for fragmentation. Set inclusion criteria based on intensity thresholds and isotope patterns to prioritize potential metabolites for fragmentation. Use higher-energy collisional dissociation (HCD) with normalized collision energies ranging from 20-40 eV to generate informative fragment spectra [4].
Targeted MS/MS for Confirmation: For expected metabolites based on known benzodiazepine biotransformation pathways, implement targeted MS/MS methods to confirm their presence. Use predictive reaction monitoring for phase I and phase II metabolites, including hydroxylation, dealkylation, nitroreduction (if applicable), and glucuronidation products [4].
Figure 2: Metabolite identification strategy using high-resolution mass spectrometry.
Based on the metabolic pathways observed with structurally similar benzodiazepines, this compound is expected to undergo several characteristic biotransformations:
Phase I Metabolic Reactions: The primary phase I transformations expected for this compound include hydroxylation at various positions on the phenyl or benzodiazepine rings, N-dealkylation to remove the cyclopropylmethyl group, and potential dechlorination or nitroreduction depending on specific substituents. These reactions typically result in mass shifts of +16 Da for hydroxylation, -42 Da for cyclopropylmethyl group removal, and other characteristic mass changes depending on the specific modification [4] [7].
Phase II Conjugation Reactions: Following phase I metabolism, this compound metabolites may undergo glucuronidation (+176 Da) or sulfation (+80 Da) to form more water-soluble compounds for excretion. Glucuronidation typically occurs on hydroxylated metabolites, while sulfation may affect phenolic hydroxyl groups. These conjugated metabolites often exhibit longer retention times on reversed-phase columns compared to their non-conjugated precursors [4].
Key Metabolites for Monitoring: Based on studies with clonazolam, a structurally related benzodiazepine, the reduced metabolite (e.g., nitroreduction product for appropriate analogs) often serves as a suitable biomarker for detecting substance use in forensic contexts. For this compound, the N-desalkyl metabolite resulting from removal of the cyclopropylmethyl group may represent a primary metabolic marker due to its expected persistence in biological systems [4].
For reliable quantification of this compound and its major metabolites, comprehensive method validation should include the following parameters:
Linearity and Calibration: Establish calibration curves using at least six concentration levels spanning the expected physiological range. For benzodiazepines in blood, this typically ranges from sub-ng/mL to hundreds of ng/mL. The correlation coefficient (r²) should exceed 0.99 with back-calculated concentrations within ±15% of nominal values (±20% at the lower limit of quantification) [3] [5].
Precision and Accuracy: Evaluate intra-day and inter-day precision using quality control samples at low, medium, and high concentrations within the calibration range. The coefficient of variation (CV) should not exceed 15% for precision, while accuracy should be within ±15% of nominal values for all quality control levels [3].
Sensitivity Parameters: Determine the lower limit of detection (LOD) and lower limit of quantification (LLOQ) for each analyte. For benzodiazepine analysis in blood, LOD values ranging from 0.0001 to 0.0126 mg/L (approximately 0.1-12.6 ng/mL) have been reported using LC-MS/MS methods, demonstrating excellent sensitivity [3].
Table 3: Validation Parameters for Benzodiazepine Quantification in Biological Matrices
| Validation Parameter | Acceptance Criteria | Typical Performance for Benzodiazepines |
|---|---|---|
| Linearity Range | 6+ concentration points | 0.1-500 ng/mL [3] |
| Correlation Coefficient (r²) | >0.99 | >0.995 [5] |
| Intra-day Precision (CV%) | ≤15% | 3-12% [3] |
| Inter-day Precision (CV%) | ≤15% | 5-15% [3] |
| Accuracy (%) | 85-115% | 87-108% [5] |
| LOD | S/N ≥ 3 | 0.0001-0.0126 mg/L [3] |
| LLOQ | S/N ≥ 10, CV ≤20% | 0.1-10 ng/mL [5] |
| Extraction Recovery | Consistent and ≥50% | 45.8-91% [3] [5] |
Computational approaches can complement experimental metabolite identification by predicting likely biotransformation pathways:
BioTransformer Application: Utilize BioTransformer, a comprehensive computational tool that combines machine learning with knowledge-based approaches to predict small molecule metabolism. This open-access software can forecast phase I and II metabolism, gut microbial transformations, and environmental degradation pathways. BioTransformer has demonstrated capability to correctly identify numerous previously reported metabolites for various compounds, outperforming some commercial tools in evaluation studies [8].
Prediction Workflow: Input the chemical structure of this compound (8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) in SMILES or SDF format. Select appropriate prediction modules for human hepatic metabolism, gut microbial metabolism, or comprehensive transformation prediction. The software will generate potential metabolites ranked by likelihood, along with predicted mass shifts and transformation pathways [8].
Experimental Verification: While in silico predictions provide valuable guidance, all computationally predicted metabolites must be experimentally verified using the LC-MS/MS and HRMS techniques described in previous sections. Computational tools serve to focus experimental efforts on the most probable metabolites, accelerating the identification process [8].
The metabolite identification protocols outlined in these application notes provide a comprehensive framework for characterizing the metabolic fate of this compound in biological systems. By integrating advanced LC-MS/MS and HRMS technologies with robust sample preparation methods and computational prediction tools, researchers can achieve thorough metabolite profiling that supports drug development, forensic investigation, and clinical monitoring applications. The systematic approach to structural elucidation emphasizes the importance of high-resolution mass measurements, informative fragmentation patterns, and chromatographic behaviors for confident metabolite identification. As with all analytical procedures, appropriate method validation and quality control measures are essential for generating reliable, reproducible data suitable for regulatory submission or scientific publication.
This document details a proposed protocol for validating an LC-MS/MS method for the quantification of 1,5-benzodiazepines in human plasma, using Lofendazam as a model analyte. The method is adapted from established techniques for benzodiazepine analysis [1] [2].
1,5-Benzodiazepines, such as This compound, are biologically active heterocyclic compounds with a wide range of pharmacological properties, including anticonvulsant and anxiolytic activities [3]. The increasing prevalence of designer benzodiazepines in the illicit drug market necessitates highly sensitive and specific analytical methods for forensic and clinical toxicology [2]. This protocol provides a framework for validating a reliable LC-MS/MS method to ensure accurate detection and quantification.
The methodology is based on techniques used for the detection of 38 benzodiazepines [2] and three benzodiazepines in surface water [4].
A liquid-liquid extraction (LLE) procedure is recommended based on its use in modern benzodiazepine analysis [1] [2].
The method should be validated according to international guidelines (e.g., ICH, FDA). Key parameters and proposed acceptance criteria are summarized below.
Table 1: Validation Parameters and Target Acceptance Criteria
| Validation Parameter | Protocol & Target Criteria |
|---|---|
| Selectivity/Specificity | No significant interference at the retention times of the analyte and IS from six different sources of blank plasma. |
| Linearity & Range | Minimum of 6 non-zero calibrator concentrations. A correlation coefficient (R²) of ≥ 0.990 is required [2] [4]. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3:1. Based on recent methods, an LOD of 0.2 ng/mL is achievable for benzodiazepines [2]. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10:1. Accuracy and precision within ±20%. An LLOQ of 0.5 ng/mL has been demonstrated [2]. |
| Accuracy & Precision | Assessed using QC samples (low, mid, high) over three batches. Accuracy should be within ±15% (±20% for LLOQ). Precision (RSD) should be <15% (<20% for LLOQ) [2]. |
| Recovery | Evaluate by comparing analyte responses from extracted QC samples with post-extraction spiked samples. Consistency is more critical than 100% recovery [2]. |
| Matrix Effect | Investigate by comparing analyte responses in post-extraction spiked samples with neat solutions. Signal suppression/enhancement should be consistent and precise (RSD <15%) [2] [4]. |
| Stability | Evaluate analyte stability in plasma under various conditions (bench-top, auto-sampler, freeze-thaw cycles). |
The following diagrams illustrate the analytical workflow and the core structure of the analyte.
Diagram 1: Analytical Workflow for this compound. This flowchart outlines the sample preparation and analysis steps, from plasma aliquoting to final data acquisition.
Diagram 2: 1,5-Benzodiazepine Core Structure. This diagram shows the fundamental chemical structure of 1,5-benzodiazepines, highlighting the nitrogen atoms at positions 1 and 5. This compound is a specific derivative of this core scaffold [3].
Q1: What is the main advantage of using LC-MS/MS for benzodiazepine analysis? LC-MS/MS offers superior specificity and sensitivity compared to immunoassays or single-stage LC methods. The MRM mode allows for definitive identification and accurate quantification of this compound and its metabolites at very low concentrations (sub-ng/mL), which is crucial for forensic and pharmacokinetic studies [1] [2].
Q2: Can this method be applied to other biological matrices? The core principles can be adapted. Sample preparation is the most matrix-dependent step. For urine, a solid-phase extraction (SPE) might be more appropriate [1]. For hair or nails, a more intensive digestion and extraction process would be required.
Lofendazam represents a significant 1,5-benzodiazepine derivative in psychopharmacological research, distinguished from the more common 1,4-benzodiazepines by its unique nitrogen atom positioning at the 1 and 5 positions of the diazepine ring. This structural distinction confers distinctive pharmacological properties that make it valuable for neuroscience research and drug development. This compound, chemically identified as 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, has a molecular formula of C15H13ClN2O and a molar mass of 272.73 g·mol⁻¹ [1]. As a research compound, it is primarily utilized to investigate the therapeutic potential of 1,5-benzodiazepine derivatives and serves as an active metabolite of arfendazam, another experimental benzodiazepine derivative [1] [2].
The structural framework of 1,5-benzodiazepines like this compound has demonstrated exceptional versatility in medicinal chemistry applications. These compounds have shown promise across a broad spectrum of biological activities, serving as templates for developing novel therapeutic agents [3] [2]. The 1,5-benzodiazepine core structure provides researchers with a multifunctional scaffold that can be modified to enhance specific pharmacological properties or reduce undesirable side effects. In research settings, this compound has been particularly valuable for studying structure-activity relationships within the benzodiazepine class, helping to elucidate how structural variations influence receptor binding, metabolic stability, and therapeutic efficacy [1] [3].
Mechanistic Studies of Benzodiazepine Action: this compound serves as a critical tool compound for investigating the molecular mechanisms underlying benzodiazepine effects on the GABAergic system. Its 1,5-benzodiazepine structure provides a comparative model for contrasting with the more extensively studied 1,4-benzodiazepines, helping researchers elucidate how structural differences influence receptor binding kinetics, allosteric modulation, and downstream pharmacological effects [1] [2]. Studies utilizing this compound have contributed significantly to understanding how subtle molecular variations in the benzodiazepine core affect GABA-A receptor subunit selectivity, potentially leading to improved therapeutic profiles with reduced side effects.
Anxiolytic and Sedative Research: As a compound with documented sedative and anxiolytic effects similar to other benzodiazepine derivatives, this compound provides a prototype for developing novel anxiolytic agents [1]. Researchers employ this compound in preclinical models to investigate the structural requirements for separating desired anxiolytic effects from undesirable side effects such as excessive sedation, memory impairment, or muscle relaxation. The 1,5-benzodiazepine nucleus of this compound has become a privileged structure in neuropharmacological research for designing potential anxiolytics with improved safety profiles [2].
Metabolic Pathway Investigation: this compound plays an important role in pharmacokinetic studies as the active metabolite of arfendazam [1]. This application makes it valuable for researching metabolic pathways of benzodiazepines, including biotransformation processes and the generation of active metabolites. Understanding these pathways is crucial for drug design, as metabolites can significantly contribute to both therapeutic and adverse effects. Research using this compound helps elucidate the complex relationship between benzodiazepine structure, metabolism, and overall pharmacological activity.
Table: Diverse Research Applications of 1,5-Benzodiazepine Scaffolds
| Research Area | Potential Applications | Significance |
|---|---|---|
| Anticonvulsant Studies | Template for novel antiepileptic development | 1,5-BZDs show distinct activity profiles compared to 1,4-BZDs [3] [2] |
| Antimicrobial Research | Exploring antibacterial/antifungal properties | BZD scaffolds show promise against resistant pathogens [3] [2] |
| Oncology Applications | Investigation of antitumor properties | Novel 1,5-BZD derivatives demonstrate antiproliferative effects [3] |
| Neurological Disorders | Alzheimer's and related dementias research | Potential for managing neuropsychiatric symptoms [2] |
| Chemical Biology | Proteolysis-targeting chimeras (PROTACs) | BZD scaffolds serve as protein-binding elements [3] |
The broad therapeutic potential of 1,5-benzodiazepine derivatives extends beyond traditional neurological applications. Recent research has explored their utility as antimicrobial agents with activity against drug-resistant pathogens, antioxidant compounds capable of inhibiting lipid peroxidation, and anticancer therapeutics with demonstrated antiproliferative effects in various cell lines [3] [2]. The structural versatility of the 1,5-benzodiazepine core allows for extensive modification, enabling researchers to fine-tune physicochemical properties and biological activities for specific therapeutic applications. This adaptability makes this compound and its derivatives valuable tools in multiple domains of pharmaceutical research and development.
When utilizing this compound in experimental settings, researchers must adhere to strict protocols for handling psychoactive substances, including appropriate institutional approvals, secure storage, and meticulous record-keeping. Although not approved for clinical use in humans, prudent laboratory practices should be observed to prevent accidental exposure and ensure research integrity. Particular caution should be exercised when administering this compound in animal studies, with close monitoring for typical benzodiazepine effects such as sedation, ataxia, and potential tolerance development with repeated dosing [1] [2].
The synthesis of 1,5-benzodiazepine derivatives like this compound typically employs condensation reactions between o-phenylenediamine (OPD) and various carbonyl compounds, with specific reaction conditions influencing yield, purity, and reaction kinetics [3]. These synthetic approaches have evolved significantly, with recent methodologies emphasizing green chemistry principles, catalyst efficiency, and operational simplicity. The general strategy involves cyclocondensation where OPD acts as a 1,3-binucleophile reacting with electrophilic carbon centers to form the diazepine ring system characteristic of 1,5-benzodiazepines [3].
Table: Comparative Synthetic Methods for 1,5-Benzodiazepine Derivatives
| Method | Reaction Conditions | Catalyst/System | Yield Range | Key Advantages |
|---|---|---|---|---|
| Two-component Condensation [3] | Reflux, 3-10 hours | Piperidine/AcOH in ethanol or DMF | 56-88% | Broad substrate scope, easily available materials |
| Heterogeneous Catalysis [3] | Reflux, 6 hours | Sulfur-doped graphene in DCM | ~85% | Reusable catalyst (10 cycles), mild conditions |
| Binary Mixed Metal Oxide [3] | Reflux conditions | SiO₂-Al₂O₃ in ethanol | High yields | Efficient catalysis, easily separable catalyst |
| Solvent-free Approach [3] | Solvent-free, optimized time | GaCl₃ or solid surface | 70-90% | Environmentally friendly, rapid reaction |
| Glacial Acetic Acid Method [3] | Reflux in ethanol | Glacial acetic acid | 39-67% | Simple setup, suitable for acid-sensitive compounds |
Protocol: Synthesis of this compound Analogues via Two-Component Condensation
Materials:
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 equiv, typically 5 mmol) in 15 mL of anhydrous ethanol under an inert atmosphere [3].
Catalyst Addition: Add piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv) to the reaction mixture. The combination of base and acid catalysts facilitates the sequential condensation and cyclization reactions [3].
Carbonyl Compound Addition: Slowly add the appropriate α,β-unsaturated ketone (1.1 equiv) dissolved in 5 mL ethanol dropwise over 10 minutes with continuous stirring. For this compound synthesis, this would be an 8-chloro-substituted precursor.
Reflux Conditions: Heat the reaction mixture to reflux (78°C for ethanol) with continuous stirring for 6-8 hours. Monitor reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1) or LC-MS [3].
Workup Procedure: After completion (as indicated by consumption of OPD), cool the reaction mixture to room temperature and pour into 50 mL ice-cold water with stirring. Adjust pH to neutral (pH 7) using dilute HCl if necessary.
Purification: Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 × 5 mL). Recrystallize from hot ethanol or ethyl acetate/hexane mixture to obtain pure 1,5-benzodiazepine derivatives [3].
Characterization: Characterize the final product using melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Compare spectral data with literature values for structural confirmation.
Recent advances in 1,5-benzodiazepine synthesis have emphasized environmentally benign protocols with reduced ecological impact. These include:
Solvent-Free Methodologies: Implementing neat reaction conditions without solvents, using GaCl₃ catalysis under microwave irradiation that reduces reaction times from hours to minutes while maintaining good yields [3] [2].
Recyclable Heterogeneous Catalysts: Utilizing solid acid catalysts like sulfur-doped graphene, which provides dual acid-base functionality and can be recovered and reused for up to ten cycles without significant loss of activity [3].
Energy-Efficient Modifications: Employing microwave-assisted synthesis that dramatically reduces reaction times from several hours to just a few minutes while improving yields and product purity [2].
These optimized synthetic approaches address limitations of traditional methods that often required prolonged reaction times (8-10 hours), hazardous organic solvents, and stoichiometric reagents that generated substantial waste. Modern protocols emphasize atom economy, reduced energy consumption, and simpler purification processes while maintaining compatibility with various functional groups necessary for generating structurally diverse 1,5-benzodiazepine libraries for structure-activity relationship studies [3].
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for characterizing this compound and its derivatives. Key diagnostic signals include the lactam carbonyl carbon (δ ~170-180 ppm in ¹³C NMR) and distinctive aromatic proton patterns in the ¹H NMR spectrum (δ 6.8-8.0 ppm). NMR can also provide conformational information through nuclear Overhauser effect (NOE) experiments, particularly useful for studying the seven-membered diazepine ring conformation [1] [3].
Mass Spectrometry (MS): Electrospray ionization (ESI) or electron impact (EI) mass spectrometry confirms molecular mass and fragmentation patterns. This compound exhibits a molecular ion peak at m/z 272.73 (M+) with characteristic isotopic pattern due to the chlorine atom. High-resolution mass spectrometry (HRMS) provides exact mass confirmation for novel derivatives [1].
Infrared (IR) Spectroscopy: FTIR spectroscopy identifies key functional groups, particularly the lactam carbonyl stretch (νC=O ~1650-1680 cm⁻¹) and N-H stretches (νN-H ~3300-3400 cm⁻¹). IR is particularly valuable for confirming the cyclized structure and identifying regioisomers [3].
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column) with UV detection at 254 nm is standard for purity assessment. Optimal separation for this compound analogues typically employs acetonitrile-water gradients with 0.1% formic acid as modifier. Method validation should include specificity, linearity, accuracy, and precision according to ICH guidelines [2].
Thin-Layer Chromatography (TLC): Silica gel TLC with fluorescent indicator provides rapid monitoring of reaction progress and preliminary purity assessment. Ethyl acetate/hexane (1:1) or dichloromethane/methanol (95:5) mixtures typically offer good separation for 1,5-benzodiazepines [3].
For research-grade this compound, comprehensive characterization should include determination of:
Quality control protocols should be established for batch-to-batch consistency in biological testing, particularly when evaluating structure-activity relationships or conducting mechanistic studies. Proper characterization ensures that observed biological effects can be reliably attributed to the target compound rather than impurities or degradation products [3] [2].
The primary mechanism of benzodiazepines, including this compound, involves potentiation of GABAergic neurotransmission through allosteric modulation of GABA-A receptors. The following diagram illustrates the signaling pathway:
Diagram Title: GABAergic Signaling Pathway of this compound
This compound exerts its effects through allosteric modulation of GABA-A receptors, binding to a specific site distinct from the GABA binding site. This interaction enhances the receptor's affinity for GABA, the principal inhibitory neurotransmitter in the central nervous system. When GABA binds to its recognition site on the GABA-A receptor, chloride ion channel opening frequency increases, allowing greater chloride ion influx into the neuron. The resulting membrane hyperpolarization reduces neuronal excitability and firing rate, producing the characteristic anxiolytic, sedative, and anticonvulsant effects associated with benzodiazepines [1] [2].
The structural specificity of this compound as a 1,5-benzodiazepine may influence its receptor binding kinetics and subunit selectivity compared to classical 1,4-benzodiazepines. Research suggests that specific GABA-A receptor subunit compositions (particularly α1, α2, α3, and α5 subunits) differentially mediate the various pharmacological effects of benzodiazepines. The distinctive pharmacological profile of this compound may result from its unique subunit selectivity profile, which remains an active area of investigation in neuropharmacology research [1] [3] [2].
Emerging research suggests that 1,5-benzodiazepines may influence additional signaling pathways beyond GABAergic modulation:
Calcium Signaling Modulation: Potential effects on voltage-gated calcium channels, potentially contributing to anticonvulsant and muscle relaxant properties [2].
Kinase Signaling Pathways: Possible interactions with protein kinase C (PKC) and calcium/calmodulin-dependent kinase II (CaMKII) signaling, which may influence receptor trafficking and synaptic plasticity [3].
Neurosteroid Interactions: Potential synergistic effects with endogenous neurosteroids that also modulate GABA-A receptor function [2].
These secondary mechanisms may contribute to the overall pharmacological profile of this compound and represent promising avenues for further investigation to fully elucidate its mechanism of action.
Protocol: Investigating this compound-GABA-A Receptor Interactions
Radioligand Binding Assays:
Electrophysiological Characterization:
The following diagram illustrates the experimental workflow for mechanistic studies:
Diagram Title: Experimental Workflow for Mechanistic Studies
This compound represents a valuable research tool for investigating the pharmacology of 1,5-benzodiazepines and their potential therapeutic applications. The protocols outlined in this document provide comprehensive guidance for the synthesis, characterization, and mechanistic evaluation of this compound and its structural analogues. As research advances, the unique properties of 1,5-benzodiazepines may lead to novel therapeutic agents with improved selectivity and reduced side effects compared to classical benzodiazepines. Future research directions should include comprehensive ADMET profiling, in vivo efficacy studies in relevant disease models, and further exploration of their potential in non-neurological applications such as antimicrobial or anticancer therapies. The continued investigation of structure-activity relationships within the 1,5-benzodiazepine class will likely yield important insights for drug discovery across multiple therapeutic areas.
The table below summarizes a robust HPLC method used for the simultaneous separation of multiple benzodiazepines, which can be adapted for Lofendazam impurity profiling [1] [2].
| Parameter | Specification |
|---|---|
| Column | Perfectsil Target Highchrom C-18 (250 mm × 4.6 mm, 5 µm) [1] [2] |
| Mobile Phase | 15 mM Potassium Phosphate Buffer : Methanol (50:50, v/v) [1] [2] |
| pH | 6.0 (adjusted with H₃PO₄/KOH) [1] [2] |
| Flow Rate | 1.4 mL/min [1] [2] |
| Column Temperature | 45 °C [1] [2] |
| Detection (UV) | 245 nm [1] [2] |
| Injection Volume | 20 µL [1] [2] |
This method has demonstrated strong performance in separating structurally similar benzodiazepines, which is directly relevant to separating this compound from its close structural analogs and impurities.
The following workflow outlines the key stages for the preparative isolation and identification of impurities, adapting the analytical method from the search results into a preparative scale process.
The baseline method is a starting point. You will likely need to optimize it for your specific sample. The diagram below illustrates a logical optimization strategy, focusing on the two most critical parameters.
When developing your protocol, adhere to the following regulatory and scientific principles:
1,5-Benzodiazepine derivatives, such as Lofendazam, are an important class of azaheterocycles with a range of biological activities, including sedative, anxiolytic, anticonvulsant, muscle relaxant, and antiepileptic properties [1]. This compound is an active 1,5-benzodiazepine and a metabolite of another benzodiazepine, arfendazam [2]. Stability testing is a critical component of pharmaceutical development to ensure the identity, strength, quality, and purity of drug substances and products over time. This application note provides a detailed stability testing protocol, aligned with ICH guidelines, that can be applied to 1,5-benzodiazepine derivatives in drug product formulations [3].
Benzodiazepines as a class can exhibit varying stability profiles. A study on the long-term stability of benzodiazepines in blood samples stored at different temperatures provides insights into their stability behavior, though stability in formulated products may differ [4].
Table 1: Recommended Stability Testing Conditions for Drug Products
| Study Type | Storage Condition | Temperature Tolerance | Relative Humidity Tolerance | Minimum Testing Time Points |
|---|---|---|---|---|
| Long-Term Testing | As specified on label | As per storage specifications | As per storage specifications | 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months [3] |
| Accelerated Testing | 40°C ± 2°C | 75% RH ± 5% RH | 75% RH ± 5% RH | 0, 3, and 6 months [3] |
Table 2: Stability Testing Parameters for Different Dosage Forms
| Test Parameter | Tablets/Capsules | Oral Solutions | Injectable | Comments |
|---|---|---|---|---|
| Description | # | # | # | Physical appearance, color, clarity [3] |
| Identification | # | # | # | Chromatographic retention time, spectral match [3] |
| Assay | # | # | # | Stability-indicating method [3] |
| Degradation Products/Related Substances | # | # | # | Stability-indicating method [3] |
| Dissolution | # | (If applicable) | - | - |
| Microbiological Testing | - | # | # | Sterility, bacterial endotoxins as applicable [3] |
| pH | - | # | # | - |
| Particulate Matter | - | - | # | - |
Note: # indicates the test is typically performed for that dosage form [3].
The purpose of this Standard Operating Procedure (SOP) is to describe the procedure for the preparation of the stability study protocol, template, and specification for drug products, including 1,5-benzodiazepines like this compound, packed in proposed containers and closures for marketing [3].
Protocol Preparation:
Stability-Indicating Method:
Sample Selection and Storage:
Testing Schedule:
Template and Specification Preparation:
The following diagram visualizes the workflow for a drug product stability study.
Given the structural similarities between different benzodiazepines, immunoassay-based screens may not adequately discriminate between them [5]. For precise identification and quantification, especially for stability studies where degradation products must be monitored, mass spectrometry-based methods are necessary [5]. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been successfully employed for the analysis of benzodiazepines in stability studies [4].
This application note provides a framework for conducting stability studies on 1,5-benzodiazepine derivatives like this compound. The protocol emphasizes compliance with ICH guidelines and incorporates insights from the stability profiles of related compounds. The use of stability-indicating methods, particularly LC-MS/MS, is crucial for obtaining reliable data to establish scientifically justified shelf lives for these pharmaceutical products.
The table below summarizes key variables and their impact on reaction outcomes, based on a study of a model reaction for a similar compound [1].
| Variable & Condition | Outcome/ Yield | Key Observation & Optimization Tip |
|---|---|---|
| Solvent (1:1.1 equiv, RT, 24h) | ||
| MeOH | 70% (Target product 3a) | Optimal for tetrahydro form. Higher temps (65°C) or longer times increase imidazole byproduct 7a [1]. |
| Ethanol (EtOH) | 62% (Target product 3a) | Good alternative to MeOH [1]. |
| Toluene | 59% (Target product 3a) | Lower yield, but minimal byproduct 5a formation [1]. |
| 1,4-Dioxane | 32% (Target product 3a) | Poor performance for this reaction pathway [1]. |
| Reaction Temperature (MeOH, 1:1.1 equiv) | ||
| Room Temp (24h) | 70% (Target product 3a) | Recommended. Balances high yield and low byproducts [1]. |
| Reflux (65°C, 3h) | 46% (Target product 3a) | Faster but lower yield; significant increase in imidazole byproduct 7a (19%) [1]. |
| Stoichiometry (MeOH, RT, 24h) | ||
| 1 : 1.1 (Diamine excess) | 70% (Target product 3a) | Recommended. Slight excess of diamine drives reaction to completion [1]. |
| 1 : 1 (Equimolar) | 42% (Target product 3a) | Lower conversion; higher levels of intermediate 5a [1]. |
| Catalyst Systems (for related fused benzodiazepines) | ||
| Pd₂(dba)₃ / (±)-BINAP / t-BuOK / Toluene | 73% (for compound 5a) | Optimal for Pd-catalyzed cycloamination. High catalyst loading (20 mol% Pd) was necessary [2]. |
| Pd(OAc)₂ / DPPF / t-BuOK / Toluene | 30% (for compound 5a) | Lower yield with different ligand [2]. |
| CuI / various ligands | No desired product | Copper-based systems were unsuccessful for this cyclization [2]. |
The most significant competitive pathway is the formation of 2-trifluoromethyl-1H-benzoimidazoles (e.g., compound 7a). This occurs via cleavage of the C–C bond in the diketone precursor. This byproduct becomes more prominent at elevated temperatures and with longer reaction times, even when other parameters are optimal [1].
Yes, research into sustainable methods is ongoing. One study reports the use of highly efficient carbon-based acid catalysts for the synthesis of 1,5-benzodiazepines. These catalysts can offer advantages such as reusability and the ability to conduct reactions under milder conditions, aligning with green chemistry principles [3].
The 2-hydroxy-2,3-dihydro-1H-1,5-benzodiazepine is a common isolable intermediate. The conversion to the final 3H-1,5-benzodiazepine is achieved through an acid-catalyzed dehydration step. A proven protocol is to treat the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, which provides the desired product in high yields (73-96%) [1].
This protocol is optimized to favor the tetrahydro product, which is likely the core structure of Lofendazam.
This one-pot or two-step protocol is for synthesizing 3H-1,5-benzodiazepines, or for dehydrating the intermediate from Protocol 1.
The following diagram illustrates the chemoselective pathways and key decision points in the synthesis based on the troubleshooting data:
Since a specific method for Lofendazam was not found, you can develop one systematically. The process involves several key stages, from initial scouting to final validation [1].
1. Method Scouting
2. Method Optimization
| Parameter | Optimization Goal | Consideration |
|---|---|---|
| Mobile Phase Composition | Adjust selectivity (α) and retention (k); improve peak shape | Vary pH, buffer concentration, and organic solvent gradient [2] [3] |
| Flow Rate | Balance analysis time, pressure, and efficiency (N) | Higher flow rate shortens runtime but may reduce plate count and increase pressure [2] |
| Column Temperature | Improve reproducibility, retention time, and selectivity | Temperature stability minimizes baseline drift [4] |
3. Robustness Testing
4. Method Validation
The following FAQs address common problems encountered during HPLC analysis, which could apply to a this compound method.
FAQ 1: Why is my baseline drifting? Baseline drift, especially during gradient elution, is common. Here are the main causes and solutions [5] [4].
FAQ 2: What causes retention time drift? Retention time (RT) shifts make method identification and quantification unreliable.
FAQ 3: How can I improve sensitivity and peak shape? If you are facing issues with low sensitivity (poor LOD/LOQ) or bad peak shape, consider these parameters.
The following diagram summarizes the logical workflow for developing and troubleshooting an HPLC method.
HPLC Method Development and Troubleshooting Workflow
The information provided here is a general guide for HPLC method development and troubleshooting. For a specific compound like This compound, you will need to determine the optimal conditions through experimentation, using this framework as a starting point.
For any analytical method, ensuring its reliability is crucial. The table below summarizes the core performance characteristics that should be validated, drawing from general guidelines for analytical procedures [1].
| Parameter | Definition & Purpose | Typical Acceptance Criteria (Example) |
|---|---|---|
| Selectivity/Specificity | Ability to accurately measure the analyte in the presence of potential interferences (e.g., sample matrix). | No interfering peaks observed at the retention time of the analyte. |
| Precision | Degree of agreement among repeated measurements from multiple samplings. Expressed as %RSD. | Varies by analyte concentration; e.g., ≤2.68% RSD for a 1% analyte level [1]. |
| Accuracy | Agreement between the test result and the true value. Often measured as % recovery of a known, spiked amount. | Specific to matrix and method; defined in the study plan. |
| Linearity | Ability to obtain results proportional to the analyte concentration within a given range. | A minimum of 5 concentrations; correlation coefficient (r) often >0.99. |
| Range | The interval between upper and lower concentration levels demonstrated to be determined with precision, accuracy, and linearity. | Typically the concentration interval over which linearity is tested (e.g., 50-150% of expected level). |
| LOD / LOQ | LOD: Lowest concentration that can be detected. LOQ: Lowest concentration that can be quantified with acceptable accuracy and precision. | LOD: Signal-to-noise ratio ~3:1. LOQ: Signal-to-noise ratio ~10:1 [1]. |
Here are methodologies you can adapt for the analysis of Lofendazam.
This method, developed for designer benzodiazepines and Z-hypnotics in plasma, exemplifies a highly sensitive approach suitable for pharmacokinetic or toxicological studies [2].
This method provides a simpler, more accessible approach for analyzing this compound, potentially for purity testing or formulation analysis [3].
The following workflow outlines a logical approach to diagnosing and resolving common problems that affect analytical sensitivity. You can use this as a guide for your troubleshooting FAQs.
The diagram above maps a logical troubleshooting path. Here are specific actions for each stage:
I hope this structured information provides a solid foundation for your technical support center. To summarize:
Since purification often requires analytical methods to verify purity and identity, here are details on High-Performance Liquid Chromatography (HPLC), a standard technique for analyzing benzodiazepines. The methods below can serve as a reference for developing your purity assays.
Table 1: Example HPLC Method for Simultaneous Analysis of Six Benzodiazepines [1]
| Parameter | Specification 1 | Specification 2 |
|---|---|---|
| Analytes | Chlordiazepoxide, Diazepam, Clonazepam, Midazolam, Flurazepam, Lorazepam | Bromazepam, Clonazepam, Diazepam, Lorazepam, Nordiazepam |
| Column | C18 (250mm × 4.6 mm, 5µm) | Symmetry C18 (150mm × 4.6 mm, 5µm) |
| Mobile Phase | 15mM Phosphate Buffer:MeOH (50:50 v/v), pH 6 | 20 mmol L⁻¹ Phosphate Buffer:MeOH (50:50 v/v), pH 7.0 |
| Flow Rate | 1.4 mL/min | 1.0 mL/min |
| Column Temperature | 45°C | 40°C |
| Detection (Wavelength) | 245 nm | 214 nm |
| Linearity Range | 0.5 - 10 µg/mL | 1 - 500 ng/mL (in plasma) |
| Sample Preparation | pH adjustment, filtration | Liquid-liquid extraction with methanol (for plasma) |
While direct information on Lofendazam is unavailable, the patent for the improved synthesis of Clobazam (another 1,5-benzodiazepine like this compound) offers insight into potential challenges and solutions in benzodiazepine preparation [2]. Key aspects include:
This suggests that troubleshooting a this compound synthesis might involve optimizing similar ring-closure reactions, selecting appropriate coupling agents, and carefully controlling reaction conditions.
Based on the information available and common laboratory challenges, here is a proposed workflow for diagnosing purification problems. You can adapt this logical structure to create specific guides for this compound.
Here are some hypothetical Frequently Asked Questions, informed by general laboratory practice and the analytical data provided.
Q: What is a suitable HPLC method to check the purity of my final this compound product?
Q: My reaction yield is low, and I suspect incomplete ring closure. What should I investigate?
Q: After purification, my this compound sample shows multiple spots on TLC. What does this indicate?
Here are answers to common questions and troubleshooting tips for Lofendazam synthesis:
FAQ 1: What are the general strategies for synthesizing the 1,5-benzodiazepine core found in this compound? The 1,5-benzodiazepine structure is typically constructed by reacting o-phenylenediamine with a carbonyl compound. For this compound, this involves 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1]. A common green chemistry method uses a biocatalyst like thiamine hydrochloride under solvent-free neat conditions [2]. Alternatively, chemoselective reactions can be performed in methanol or acetonitrile at room temperature or under cooled conditions to control the reaction pathway and isolate intermediates [3].
Troubleshooting Guide 1: My reaction yield is low. What can I optimize? Low yields are often due to suboptimal reaction conditions or the formation of undesired byproducts.
FAQ 2: Are there catalytic methods to access enantiomerically enriched derivatives? Yes. Asymmetric hydrogenation is a powerful strategy. A rhodium-catalyzed asymmetric hydrogenation of cyclic imines or enamines can provide access to dihydro-1,5-benzodiazepines in excellent yields (up to 99%) and high enantioselectivities (up to 92% ee) [4]. This method is particularly versatile for substrates with alkyl, aryl, and heteroaryl substituents.
Troubleshooting Guide 2: I am having trouble with the final purification of this compound. Impurities can stem from unreacted starting materials, isomeric compounds, or decomposition during work-up.
The table below summarizes key reaction parameters from recent studies on similar 1,5-benzodiazepines, which can serve as a reference for your own optimization efforts.
Table 1: Optimized Conditions for 1,5-Benzodiazepine Synthesis from Literature
| Optimization Parameter | Condition 1 (Green Chemistry) [2] | Condition 2 (Chemoselective Synthesis) [3] | Condition 3 (Asymmetric Hydrogenation) [4] |
|---|---|---|---|
| Catalyst/Reagent | Thiamine hydrochloride | Not required (uncatalyzed) | Rhodium-based chiral catalyst |
| Solvent | Solvent-free (neat) | Methanol (MeOH) or Acetonitrile (MeCN) | Not specified |
| Temperature | Heating (specific temperature not provided) | Room temperature or -18 °C | Not specified |
| Time | Not specified | 12-24 hours | Not specified |
| Key Outcome | Yields not specified for this compound; series of derivatives synthesized. | Yields of 36-90% for tetrahydro-1,5-benzodiazepines. | Up to 99% yield, up to 92% ee for dihydro-1,5-benzodiazepines. |
Based on the gathered information, the following diagram outlines a logical workflow for developing and optimizing a synthesis of this compound. It incorporates key decision points and strategies from the literature.
The synthesis begins with selecting a route, followed by systematic optimization of solvent, temperature, and stoichiometry to maximize yield and purity [3] [2].
For the widely used condensation route, the mechanism can be visualized as follows. This diagram highlights the critical bond-forming step and the potential for forming a common byproduct, which is a key troubleshooting point.
The reaction between o-phenylenediamine and a carbonyl compound is a critical juncture. Under optimized conditions, cyclization favors the desired this compound core [3] [2]. Suboptimal conditions can divert the pathway to form benzimidazole byproducts, a common cause of low yields [3].
The separation of this compound has been demonstrated on a Newcrom R1 HPLC column, which is a special reverse-phase column with low silanol activity [1].
The table below summarizes the key parameters from this method:
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 [1] |
| Mechanism | Reversed-Phase (RP) HPLC [1] |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid [1] |
| MS-compatible MP | Replace Phosphoric Acid with Formic Acid [1] |
| Scalability | Scalable to preparative separation [1] |
| Particle Size | 3 µm particles available for fast UPLC [1] |
The following issues are common in HPLC and can be applied to a this compound separation method. This flowchart outlines a systematic approach to diagnosing problems, from checking the mobile phase to inspecting the column and instrument.
Retention time instability is a common problem. The table below lists specific causes and solutions based on the trend you observe [2].
| Trend | Possible Cause | Prevention / Solution |
|---|---|---|
| Decreasing RT | Wrong solvent composition/pH [2] | Freshly prepare, mix, and degass mobile phase; cover reservoirs [2]. |
| Increasing column temperature [2] | Use a column thermostat to maintain stable temperature [2]. | |
| Column overloading [2] | Reduce injection volume or sample concentration [2]. | |
| Increasing flow rate [2] | Confirm pump calibration and check for leaks [2]. | |
| Increasing RT | Wrong solvent composition/pH [2] | Verify mobile phase preparation; check for solvent evaporation [2]. |
| Decreasing column temperature [2] | Stabilize column thermostat or ambient lab temperature [2]. | |
| Decreasing flow rate [2] | Confirm pump is delivering correct flow; check for leaks [2]. | |
| Fluctuating RT | Insufficient mobile phase mixing [2] | Ensure mobile phase is homogeneous; for isocratic methods, consider pre-mixing [2]. |
| Insufficient buffer capacity [2] | Use buffer concentrations preferably above 20 mM [2]. | |
| Insufficient column equilibration [2] | Pass 10-15 column volumes of mobile phase through the column before analysis [2]. |
Poor peak shape and resolution can critically impact data quality.
Significant changes in system pressure often indicate a problem that needs immediate attention.
For LC-MS applications, the reported method for this compound requires a simple modification [1]:
To quantitatively assess the quality of your separation, use these standard formulas [3]:
A resolution (Rs) value of 1.5 or greater typically represents baseline separation for Gaussian peaks [4].
The available information has some limitations:
To move forward, I suggest:
The most common synthesis involves a condensation reaction between o-Phenylenediamine (OPD) and various carbonyl compounds, typically in a two-component system [1]. The table below summarizes different catalytic approaches for this reaction, which could be relevant for scaling Lofendazam synthesis.
| Catalyst System | Solvent | Reaction Conditions | Reported Yield Range | Key Points & Challenges |
|---|---|---|---|---|
| Piperidine/Acetic Acid [1] | DMF | Reflux, 8-10 hours | 56-79% | Wide substrate scope but long reaction time; DMF may pose scaling and disposal issues. |
| Piperidine [1] | 2-Ethoxyethanol | Reflux, 3 hours | ~88% | Higher yield and shorter time in this specific solvent; requires evaluation of solvent suitability for scale-up. |
| Sulfur-doped Graphene (8 mol%) [1] | DCM | Reflux, 6 hours | ~85% | Heterogeneous catalyst, reusable; mild conditions but DCM is a concern for large-scale industrial use. |
| SiO₂–Al₂O₃ (binary mixed metal) [1] | Information missing | Information missing | Information missing | Suggests research into heterogeneous catalysts for easier workup and potential reusability. |
Based on general 1,5-benzodiazepine synthesis, here are potential challenges and solutions:
The following is a generalized procedure based on the two-component reaction of OPD with a carbonyl source [1].
Reaction Setup Diagram
Step-by-Step Methodology
Q1: What are the primary strategic considerations for scaling up 1,5-benzodiazepine synthesis? The main challenges are optimizing for safety, cost, and environmental impact. This involves moving from toxic solvents (DMF, DCM) to greener alternatives (ethanol, 2-ethoxyethanol) and developing efficient, reusable heterogeneous catalysts to replace homogeneous ones [1].
Q2: Are there alternative synthetic routes to the classical OPD condensation? Yes, research explores other pathways, including metal-catalyzed tandem reactions, isocyanide-based multicomponent reactions, and cycloaddition reactions [1]. These may offer advantages in atom economy or access to different derivatives.
Q3: Why is my reaction producing unexpected byproducts? A common issue is the formation of benzimidazoles, which can occur if reaction conditions like temperature, pH, or catalyst are not optimally controlled for the diazepine ring formation [1]. Carefully controlling these parameters and ensuring the purity of starting materials is essential.
The core of impurity reduction in Lofendazam synthesis lies in controlling the reaction of o-phenylenediamine with carbonyl precursors. Key parameters to optimize include [1] [2]:
o-phenylenediamine and the α,β-unsaturated ketone (e.g., chalcone) [2].The table below summarizes optimized conditions from recent studies for the key cyclization step, which you can use to troubleshoot your own synthesis.
| Parameter | Optimized Condition (Method A) | Optimized Condition (Method B) | Impact on Impurities |
|---|---|---|---|
| Catalyst | Piperidine & Acetic Acid (5-10 mol%) [2] | Sulfur-doped Graphene (8 mol%) [2] | Influences reaction pathway & rate; minimizes dehydration by-products [1] [2]. |
| Solvent | Ethanol [2] | Dichloromethane (DCM) [2] | Affects solubility, reaction rate, and formation of specific intermediates like 2-hydroxy-2,3-dihydro-1H-1,5-benzodiazepines [1]. |
| Temperature | Reflux [2] | Reflux [2] | Higher temps can accelerate desired reaction but may also promote decomposition; lower temps can favor different chemoselective pathways [1]. |
| Molar Ratio | o-phenylenediamine : Ketone = 1 : 1.1 [1] |
o-phenylenediamine : Ketone = 1 : 1 [2] |
Slight excess of diamine can help drive reaction to completion, consuming reactive ketone fully [1]. |
A robust HPLC method is critical for detecting and quantifying impurities. The following table addresses common issues when using a reverse-phase method, such as the one developed for this compound on the Newcrom R1 column [3].
| Problem | Potential Causes | Corrective Actions |
|---|
| Peak Tailing | 1. Active sites on column. 2. Wrong mobile phase pH. 3. Blocked column [4]. | 1. Change to a column with lower silanol activity (e.g., Newcrom R1) [3]. 2. Adjust mobile phase pH. Prepare new mobile phase. 3. Reverse-flush column or replace it [4]. | | Extra/ Ghost Peaks | 1. Contamination from previous runs (carryover). 2. Degradation of analyte or mobile phase [4]. | 1. Flush the system with a strong organic solvent. Increase run time or gradient. [4] 2. Prepare fresh mobile phase daily. Reduce injection volume [4]. | | Retention Time Drift | 1. Poor mobile phase or column temperature control. 2. Incorrect mobile phase composition. 3. Poor column equilibration [4]. | 1. Use a thermostat column oven. 2. Prepare fresh mobile phase. Check mixer operation for gradients. 3. Increase column equilibration time with new mobile phase (e.g., 20 column volumes) [4]. | | Broad Peaks / Low Resolution | 1. Contaminated guard/analytical column. 2. No resolution of two co-eluting peaks. 3. Mobile phase composition changed [4]. | 1. Replace guard column. Flush analytical column with strong solvent. 2. Change column or optimize mobile phase gradient for better separation [3] [4]. 3. Add buffer; prepare new mobile phase [4]. |
Recommended HPLC Method for this compound [3]:
Implementing a systematic strategy is key to controlling impurities. The following workflow outlines a risk-based approach adapted from biopharmaceutical best practices [5].
Q1: What are the common types of impurities I might encounter in my this compound batch? Impurities typically originate from several sources:
o-phenylenediamine or the ketone precursor.2-hydroxy-2,3-dihydro-1H-1,5-benzodiazepines, which may dehydrate to other impurities if not controlled [1].Q2: My synthesis yield is low, and I see multiple unknown peaks in HPLC. What should I check first?
First, verify the molar ratio of your starting materials. A slight excess of o-phenylenediamine (a 1:1.1 ratio of ketone to diamine) has been shown to improve the yield of the desired product and reduce side products [1]. Next, ensure your reaction temperature and time are strictly controlled, as prolonged time or high temperature can lead to dehydration and other by-products [1].
Q3: How can I make my analytical HPLC method more sensitive to trace impurities? For better detection of trace impurities:
Analytical Method Transfer (AMT) is a formally documented process that qualifies a receiving laboratory (RL) to perform an analytical procedure originally developed and validated at a transferring laboratory (TL). Its core goal is to demonstrate that the RL can execute the method with equivalent accuracy, precision, and reliability, producing comparable results [1].
This process is critical in various scenarios, such as moving a method from Research & Development to a Quality Control lab, transferring between manufacturing sites, or outsourcing testing to a Contract Research Organization (CRO) [1].
Q1: What are the different approaches to analytical method transfer? There are four primary approaches, and the choice depends on the method's complexity, regulatory status, and the receiving lab's experience [1] [2].
| Approach | Description | Best Suited For |
|---|---|---|
| Comparative Testing | Both labs analyze identical samples; results are statistically compared for equivalence [1]. | Well-established, validated methods; labs with similar capabilities [1] [2]. |
| Co-validation | The method is validated simultaneously by both the TL and RL during its development [1] [2]. | New methods being developed for multi-site use from the outset [1]. |
| Revalidation | The RL performs a full or partial revalidation of the method [1] [2]. | Significant differences in lab conditions/equipment; substantial method changes [1] [2]. |
| Transfer Waiver | The formal transfer process is waived based on strong scientific justification [1]. | Highly experienced RL; simple pharmacopoeia methods; identical conditions [1] [2]. |
Q2: When can an analytical method transfer be waived? A transfer waiver can be justified in specific, low-risk situations [1] [2]:
Q3: What are the typical acceptance criteria for a successful transfer? Acceptance criteria should be predefined, risk-based, and derived from the method's validation data and performance requirements [2]. Here are typical examples:
| Test | Typical Acceptance Criteria |
|---|---|
| Identification | Positive (or negative) identification obtained at the receiving site [2]. |
| Assay | Absolute difference between the results from the two sites is not more than 2-3% (e.g., 97.0% at TL vs. 99.5% at RL = 2.5% difference) [2]. |
| Related Substances (Impurities) | The requirement depends on the impurity level. For low-level impurities, recovery of 80-120% for spiked samples may be used. For higher levels, an absolute difference criterion is typical [2]. |
| Dissolution | The absolute difference in the mean results should be NMT 10% at time points below 85% dissolved, and NMT 5% at time points above 85% dissolved [2]. |
Despite careful planning, issues can arise. Below is a workflow to systematically diagnose and resolve problems, followed by common pitfalls.
When a method transfer fails to meet acceptance criteria, follow this logical troubleshooting path:
Common Pitfalls and Proactive Solutions:
Pitfall 1: Undefined or Unclear Acceptance Criteria
Pitfall 2: Ineffective Communication and Knowledge Gaps
Pitfall 3: Inadequate Coordination of Samples and Materials
Pitfall 4: Equipment and Environmental Differences
For a successful transfer, follow this structured roadmap. The comparative testing approach is detailed here as it is the most common.
Protocol for a Comparative Method Transfer
1. Pre-Transfer Planning & Protocol Development
2. Execution and Data Generation
3. Data Evaluation and Reporting
This table summarizes the key identifying information and properties of this compound found in the literature.
| Property | Description |
|---|---|
| Chemical Names | This compound; 8-Chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1] [2] |
| CAS Number | 29176-29-2 [1] [2] |
| Molecular Formula | C15H13ClN2O [1] [2] |
| Molecular Weight | 272.73 g·mol⁻¹ [1] [2] |
| LogP | 2.52 [1] |
| Chemical Structure | A 1,5-benzodiazepine derivative [2] |
| Reported HPLC Method | Separation achieved on a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid (replace with formic acid for MS compatibility) [1]. |
Since a direct method for this compound is not published, the following established LC-MS/MS techniques for similar benzodiazepines provide a robust starting point for development.
| Method Aspect | Recommended Approach & Evidence |
|---|---|
| Sample Volume | 0.5 mL of whole blood [3] [4]. |
| Sample Preparation | Protein Precipitation [5] or Liquid-Liquid Extraction (LLE) [4]. Solid Phase Extraction (SPE) is also effectively used [3]. |
| Analytical Column | • C18 column [3] • Pentafluorophenylpropyl (PFPP) column [4] | | Mobile Phase | A: Water with 0.1% formic acid, 5% acetonitrile, 20 mmol/L ammonium acetate B: Acetonitrile [4] | | Mass Spectrometry | Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) [3] [4]. | | Achievable Sensitivity | LOD: 0.2 - 0.5 ng/mL; LOQ: 0.5 - 1.0 ng/mL in blood [3] [4]. | | Key Validation Parameters | Selectivity, linearity, accuracy, precision, matrix effects, and carry-over [5] [3]. |
Here is a detailed workflow to guide your process of developing and validating an LC-MS/MS method for this compound, synthesizing the information from the general methodologies.
Sample Preparation:
Liquid Chromatography:
Mass Spectrometry Detection:
Method Validation:
Q1: What is the biggest challenge in detecting designer benzodiazepines like this compound? A1: The primary challenge is the lack of clinical and toxicological data, including validated reference methods and certified reference materials for many new compounds [6] [4]. Furthermore, they often have active metabolites that also need to be identified, complicating the analytical method [6].
Q2: My method has poor peak shape for this compound. What should I check? A2: This is likely a chromatography issue.
Q3: I am not achieving the desired sensitivity (LOD). How can I improve it? A3:
Q4: Are immunoassays suitable for detecting this compound? A4: Generally, no. Standard immunochemical tests lack the specificity and are often not sensitive enough to identify low doses of designer benzodiazepines, even when cross-reactivity is expected [6]. LC-MS/MS is the gold standard for specific and sensitive confirmation [6] [3].
The table below summarizes empirical data on the stability of several benzodiazepines under various storage conditions, which can inform your protocols for Lofendazam [1] [2] [3].
| Drug | Storage Duration | Storage Temperature | Mean Relative Concentration Remaining | Key Findings |
|---|---|---|---|---|
| Lorazepam | 120 days | Mean Kinetic Temp (MKT) 31.6°C | 86.5% (80.7–92.3%) | Significant, temperature-dependent degradation; especially sensitive to higher MKT [1] [3]. |
| Lorazepam | 60 days | Variable EMS storage (MKT up to ~30°C) | ~99% | Small but statistically significant temperature-dependent degradation [4]. |
| Lorazepam | 6 months | Room Temperature (in blood) | Near 100% degradation | Shows the highest instability at room temperature over the long term [2]. |
| Midazolam | 120 days | Mean Kinetic Temp (MKT) 31.6°C | 99.0% (97.7–100.2%) | Minimal to no degradation; stable across a range of high-heat environments [1] [3] [4]. |
| Diazepam | 120 days | Mean Kinetic Temp (MKT) 31.6°C | 97.0% (95.7–98.2%) | Minimal degradation; stable in high-heat environments [1] [3]. |
What is the most critical factor to control for benzodiazepine stability? Temperature is the most critical factor. The degradation of certain benzodiazepines like lorazepam is highly dependent on the Mean Kinetic Temperature (MKT), a calculated value that expresses the cumulative thermal stress over time [1] [3] [4]. Controlling MKT is more important than controlling momentary ambient temperature.
My sample of this compound has changed color. What does this mean? A change in color or the appearance of precipitation suggests that chemical degradation has likely occurred. You should discontinue use of that batch and perform chromatographic analysis (e.g., HPLC) to confirm the concentration of the active compound and identify any degradation products [5].
I suspect my this compound has degraded. How can I confirm this?
The stability of my drug is unpredictable, even when the room temperature is controlled. Why? You may be overlooking the impact of transient temperature spikes. A stable average room temperature can mask short exposures to high heat (e.g., near equipment, in a sunlit area). Use a continuous temperature logger to track the MKT your samples are truly exposed to, as this provides a more accurate picture of thermal stress [1] [4].
The diagram below illustrates the relationship between key storage factors and their impact on drug stability, based on the general principles from the search results.
Figure 1. Relationship between storage factors, degradation, and mitigation strategies
You can adapt the following methodology, used in studies of other benzodiazepines, to assess the stability of this compound under specific storage conditions [1] [3] [4].
This compound (developmental code Bu 1014) is a benzodiazepine derivative with demonstrated sedative and anxiolytic effects that presents significant solubilization challenges in pharmaceutical development. The compound has a molecular weight of 272.73 g/mol and the chemical formula C₁₅H₁₃ClN₂O. While specific solubility data for this compound is limited in available literature, its structural similarity to other benzodiazepines provides valuable insights for solubility optimization strategies. Based on its chemical structure, this compound is classified as a BCS Class II compound (low solubility, high permeability), which means solubility represents the primary rate-limiting factor for its oral bioavailability [1].
The benzodiazepine core structure presents inherent solubility challenges due to its largely planar aromatic ring system and significant crystal lattice energy. These structural characteristics result in strong intermolecular interactions within the crystal structure that must be overcome during the dissolution process. Additionally, the predicted density of 1.276 g/cm³ suggests relatively close molecular packing in the solid state, further contributing to dissolution resistance. In practice, this compound has demonstrated sufficient solubility in DMSO (45 mg/mL, equivalent to 165 mM) for preclinical studies, though this requires sonication to achieve complete dissolution. This DMSO solubility data provides a valuable reference point for developing alternative solvent systems suitable for pharmaceutical formulations [1].
The Hansen solubility parameters provide a fundamental framework for understanding benzodiazepine solubility behavior. These parameters divide the total solubility parameter (δ) into three partial components: δD (dispersion forces), δP (polar interactions), and δH (hydrogen bonding). Matching these parameters between solute and solvent predicts optimal solubility. Research has demonstrated that structural differences between benzodiazepine molecules significantly impact their solubility parameters, necessitating compound-specific optimization [2].
Table: Partial Solubility Parameters for Benzodiazepines [2]
| Benzodiazepine | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Total δ (MPa¹/²) | R² Value |
|---|---|---|---|---|---|
| Diazepam | 18.7 | 8.9 | 6.3 | 21.8 | 0.932-0.984 |
| Lorazepam | 17.9 | 10.2 | 9.1 | 22.4 | 0.606-0.825 |
| Oxazepam | 18.2 | 9.8 | 8.2 | 22.1 | 0.932-0.984 |
| Prazepam | 18.9 | 8.2 | 5.7 | 21.5 | 0.932-0.984 |
| Temazepam | 18.4 | 9.1 | 7.3 | 21.9 | 0.932-0.984 |
The high R² values (0.932-0.984) observed for most benzodiazepines in regression models confirm the strong predictive capability of this approach. The notable exception is lorazepam, which showed lower R² values (0.606-0.825) attributed to difficulties in obtaining reliable thermal measurement data due to its thermal decomposition behavior. This highlights the importance of considering compound-specific stability issues during solubility parameter determination [2]. The Flory-Huggins size correction parameter was investigated but did not improve regression statistics in any of the models tested, suggesting limited utility for benzodiazepine systems [2].
Systematic cosolvency approaches represent one of the most effective strategies for enhancing benzodiazepine solubility. Research on structurally similar benzodiazepines (diazepam, lorazepam, clonazepam, and chlordiazepoxide) has demonstrated that increasing cosolvent volume fraction generally produces a corresponding increase in benzodiazepine solubility across multiple solvent systems [3] [4].
Table: Cosolvent System Performance for Benzodiazepine Solubility Enhancement [3] [4]
| Cosolvent System | Optimal Volume Fraction | Solubility Enhancement Factor | Best-Fit Model | Mean Prediction Error (%) |
|---|---|---|---|---|
| Water-Ethanol | 0.6-0.8 | 12-15× | Double Log-Log (DL-L) | 11.78% |
| Water-Propylene Glycol | 0.5-0.7 | 8-10× | Double Log-Log (DL-L) | 2.67% |
| Water-PEG 200 | 0.4-0.6 | 6-8× | Double Log-Log (DL-L) | 4.71% (overall) |
The Double Log-Log (DL-L) model emerged as the most accurate predictor of benzodiazepine solubility across all cosolvent systems, with an overall absolute error (OAE) of just 4.71%. For researchers seeking a general predictive model for multiple benzodiazepines in specific solvent systems, the Excess Free Energy (EFE) model provided the best performance with an OAE of 11.19%. Among the cosolvent systems evaluated, water-propylene glycol mixtures demonstrated the lowest prediction errors (2.67%), suggesting particularly well-behaved solubility behavior in this system [3] [4].
Diagram: Strategic Pathways for this compound Solubility Enhancement and Formulation Development
The solubility enhancement workflow begins with systematic evaluation of multiple formulation approaches. The cosolvent pathway offers the most immediate solution for liquid formulations, with water-ethanol and water-propylene glycol mixtures being particularly valuable for intranasal delivery systems where rapid dissolution and absorption are critical. For controlled release applications, complexation methods including cyclodextrin inclusion and polymer complexation provide both solubility enhancement and modified release profiles. These approaches can be combined with nanoparticle systems and solid dispersion technologies to address particularly challenging bioavailability limitations [5] [6] [7].
Recent patent literature describes advanced particulate compositions for water-soluble, readily absorbed compounds that benefit from once-daily administration. These systems typically comprise a core of active pharmaceutical ingredient reversibly associated with drug-binding polymers, surrounded by a water-insoluble permeable membrane that controls dissolution rate. While developed for different drug classes, this technology platform could be adapted for this compound to achieve sustained release profiles over approximately 3-8 hours, potentially enabling once-daily dosing despite the compound's shorter intrinsic half-life [6] [7].
Objective: Systematically determine this compound solubility in single solvents and binary cosolvent systems.
Materials: this compound reference standard (purity ≥98%), HPLC-grade solvents (ethanol, propylene glycol, PEG 200, water), analytical balance (±0.01 mg), constant temperature water bath (±0.1°C), HPLC system with UV detection.
Procedure:
Data Analysis:
Objective: Determine Hansen solubility parameters for this compound using extended Hansen regression methods.
Materials: this compound, 15-20 solvents spanning wide range of solubility parameters, equipment as in Protocol 5.1.
Procedure:
Interpretation: The resulting Hansen parameters define the solubility space where this compound will exhibit optimal solubility, guiding solvent selection for formulation development.
Q: Despite using cosolvent systems, my this compound solubility remains unacceptably low. What alternative approaches should I consider?
A: When cosolvent systems alone prove insufficient, consider these advanced strategies:
Q: My solubility results show high variability between replicates. How can I improve measurement reliability?
A: High variability typically stems from several sources:
Q: I need to develop an intranasal formulation for this compound. What solubility considerations are unique to this route?
A: Intranasal formulations present special requirements:
Solving this compound solubility challenges requires a systematic approach beginning with fundamental solubility parameter determination and progressing through cosolvent optimization to advanced formulation strategies. The Hansen parameter framework provides valuable guidance for solvent selection, while cosolvent systems particularly based on ethanol, propylene glycol, and PEG mixtures offer practical solutions for immediate formulation needs. The Double Log-Log model serves as the most reliable predictor for solubility in these binary systems. For particularly challenging applications, advanced approaches including cyclodextrin complexation, nanoparticle technology, and controlled-release particulate systems provide pathways to overcome even the most difficult solubility limitations. By applying the structured troubleshooting methodologies and experimental protocols outlined in this technical support guide, researchers can efficiently navigate this compound formulation challenges to develop optimized dosage forms with enhanced bioavailability.
The table below summarizes the basic information available for Lofendazam, which is essential for any research and development work [1] [2] [3].
| Property | Description |
|---|---|
| IUPAC Name | 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1] |
| CAS Registry Number | 29176-29-2 [1] [2] |
| Molecular Formula | C₁₅H₁₃ClN₂O [1] [3] |
| Molecular Weight | 272.73 g·mol⁻¹ [1] [3] |
| Pharmacological Class | 1,5-benzodiazepine; Benzodiazepine derivative [1] |
| Known Effects | Sedative, Anxiolytic (active metabolite of Arfendazam) [1] |
| Therapeutic Relevance | Belongs to a class (1,5-BZDs) with anti-anxiety, anti-convulsant, antimicrobial, sedative, and hypnotic activities [4] |
One search result provides a high-performance liquid chromatography (HPLC) method for analyzing this compound, which is critical for quality control during process optimization [3].
This analytical workflow can be visualized as follows:
This compound is a 1,5-benzodiazepine, meaning the nitrogen atoms in its diazepine seven-membered ring are located at positions 1 and 5. This distinguishes it from more common 1,4-benzodiazepines like diazepam and places it in the same sub-category as clobazam [1] [4].
Several biochemical suppliers list this compound (CAS 29176-29-2) for research purposes. It is typically sold in small quantities (e.g., 1 mg, 5 mg, 10 mg) with a stated purity of around 98% or higher. It is intended for laboratory use only and not for medicinal use [2].
Since specific technical protocols for this compound synthesis are not available in public search results, here are suggestions for finding more detailed information:
The table below summarizes frequent problems encountered during LC-MS/MS analysis of benzodiazepines, along with their potential causes and solutions, compiled from scientific literature and technical guides.
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
|---|---|---|
| Loss of Sensitivity [1] [2] | Gas leaks; Contaminated ion source; Matrix effects (ion suppression). | Check for gas leaks at column connectors, EPC connections, and shutoff valves [1]. Optimize sample preparation (e.g., SPE, LLE) to remove matrix components [2]. |
| No Peaks / Signal [1] | Autosampler/syringe malfunction; Column damage; Detector issues (flame not lit, gas flow incorrect). | Verify autosampler and syringe operation [1]. Inspect column for cracks [1]. Ensure detector flame is lit and gases are flowing correctly [1]. |
| Ion Suppression [2] | Co-elution of matrix components (salts, phospholipids) that suppress analyte ionization. | Improve chromatographic separation to shift analyte retention time away from suppression region [2]. Use a stable isotope-labeled internal standard for compensation [2]. |
| Matrix Effects [2] | Endogenous compounds in biological samples affecting ionization efficiency. | Perform post-column infusion of analyte to identify regions of suppression/enhancement [2]. Compare response of extracted sample with post-extraction spiked sample to calculate recovery and matrix effect [2]. |
Developing a robust analytical method is crucial for accurate benzodiazepine detection.
Sample Preparation: For biological fluids like plasma or urine, sample pre-treatment is a fundamental step to isolate the analyte and remove interfering matrix components. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) [3]. Automated online-SPE methods have been developed for high-throughput analysis of benzodiazepines in urine [4].
Chromatographic Separation: Poor column retention can lead to detrimental matrix effects. Selecting an appropriate column and mobile phase is critical. Methods often use a C18 column (e.g., 50 mm x 3 mm, 5µm) with a mobile phase gradient of water/acetonitrile or water/methanol, both modified with additives like formic acid or ammonium formate [4] [5].
Mass Spectrometric Detection: Benzodiazepines are typically ionized using electrospray ionization (ESI) in positive mode. Detection is performed using Multiple Reaction Monitoring (MRM), where a precursor ion and specific product ions are monitored for each compound [4] [5]. Using two MRM transitions per analyte (one for quantification, one for qualification) enhances specificity [4].
The following workflow diagrams a systematic approach for developing and troubleshooting an LC-MS/MS method for benzodiazepines.
I hope this technical guide provides a solid foundation for troubleshooting your mass spectrometry work. While the specific response of Lofendazam under your conditions will require experimental optimization, these established principles for benzodiazepine analysis should direct your efforts effectively.
| Feature | Clobazam | This compound |
|---|---|---|
| Benzodiazepine Type | 1,5-benzodiazepine [1] [2] [3] | 1,5-benzodiazepine [4] |
| Primary Clinical Use | Adjunctive treatment for Lennox-Gastaut syndrome (LGS); also used for anxiety and other epilepsies [1] [2] [5] | Described as having sedative and anxiolytic effects; no detailed clinical use information available [4] |
| Mechanism of Action | Allosteric modulator of the GABAA receptor; selective for the α2 subunit, which is associated with anticonvulsant activity [1] [3] | Information is lacking. |
| Key Pharmacokinetics| • Half-life: ~36-42 hours (parent drug); ~59-82 hours (active metabolite N-desmethylclobazam) [1] [2] [6] • Metabolism: Primarily by CYP3A4 and CYP2C19 [1] [2] [6] | Information is lacking. | | Experimental/Clinical Data| Extensive data from randomized controlled trials, pharmacokinetic studies, and cohort studies are available [7] [1] [5] | No experimental or clinical data was found in the search results. |
While a direct comparison isn't possible, the mechanism of action for Clobazam is well-established. The following diagram illustrates how it exerts its antiseizure effects.
This diagram shows that Clobazam binds to the GABAA receptor, enhancing the influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and thus reducing the potential for seizures [1] [3].
The table below summarizes the key available data for both compounds. Please note that extensive data, particularly for Arfendazam, is not available in the searched literature.
| Feature | Arfendazam | Lofendazam |
|---|---|---|
| CAS Number | 37669-57-1 [1] | 29176-29-2 [2] [3] |
| Chemical Formula | Information missing | C₁₅H₁₃ClN₂O [2] [3] |
| Molecular Weight | Information missing | 272.73 g/mol [2] [3] |
| IUPAC Name | Ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate [1] | 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [2] |
| Metabolism | Active metabolite is This compound [1]. Considered a prodrug [1]. | Active metabolite of Arfendazam [2] [1]. |
| Pharmacological Profile | Classical benzodiazepine (anxiolytic, sedative, muscle relaxant) [1]. Tranquilizing/anticonvulsive effects at lower doses than sedative effects [1]. | Benzodiazepine derivative with sedative and anxiolytic effects [2]. |
| Status | Research chemical [1] | Pharmaceutical compound; active metabolite of Arfendazam [2] [1] |
While direct comparative data is limited, the search results provide some insights into the mechanisms and experimental approaches related to these compounds.
The relationship between Arfendazam and its active metabolite, this compound, is central to understanding their pharmacology. The following diagram illustrates this metabolic pathway and primary mechanism of action.
The synthesis of 1,5-benzodiazepine derivatives, including structures similar to this compound and Arfendazam, commonly involves the condensation of o-phenylenediamine (OPD) with various carbonyl compounds [5]. This is a well-established route in medicinal chemistry.
Recent green chemistry approaches have been developed for creating new 1,5-benzodiazepine derivatives. One protocol uses a biocatalyst (thiamine hydrochloride) under solvent-free conditions to synthesize a series of these compounds, which were then screened for anti-cancer activity [6]. This highlights a modern methodology relevant for researchers developing novel analogs.
The scarcity of direct comparative data indicates that this compound and Arfendazam are likely subjects of specialized or older pharmaceutical research. To deepen your investigation, I suggest:
Although Lofendazam-specific data is unavailable, the following validated method for 13 other designer benzodiazepines illustrates a typical approach and the key parameters you would need to establish [1]. This can serve as a robust template for developing and validating your own this compound method.
Table: Validation Parameters of an LC-MS/MS Method for Designer Benzodiazepines [1]
| Validation Parameter | Results / Description |
|---|---|
| Analytes | 13 designer benzodiazepines (e.g., clonazolam, flualprazolam, diclazepam) |
| Biological Matrix | 0.5 mL postmortem blood |
| Sample Preparation | Solid Phase Extraction (SPE) |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Linear Range | 1–200 ng/mL (for most analytes); up to 500 ng/mL for some |
| Limit of Detection (LOD) | 0.5 ng/mL (Signal-to-Noise >3) |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (Bias) | Within ±12% |
| Precision (Intra-day RSD) | 3% - 20% |
| Precision (Inter-day RSD) | 4% - 21% |
| Matrix Effect | -52% to 33% |
| Recovery | 35% to 90% |
When validating an analytical method for a substance like this compound, the following components, as demonstrated in the table above, are typically assessed [1] [2]:
The workflow below summarizes the key stages of a typical analytical method development and validation process for a substance like this compound.
Lofendazam is classified as a 1,5-benzodiazepine [1] [2]. This structural distinction is significant as it differentiates this compound from the more common 1,4-benzodiazepines like diazepam (Valium) or alprazolam (Xanax). In a 1,5-benzodiazepine, the nitrogen atoms in the seven-membered diazepine ring are located at positions 1 and 5 [2]. Its primary known activities are sedative and anxiolytic (anti-anxiety) effects [2].
The diagram below illustrates the structural relationship between different benzodiazepine classes and the position of this compound.
For a researcher, a comprehensive comparison of a benzodiazepine like this compound against alternatives would typically involve the following parameters, for which data on this compound appears to be largely unavailable in the current literature.
A direct comparison would require experimental data on the following key parameters:
| Parameter | Typical Comparison Metrics (with examples) | This compound Data Status |
|---|---|---|
| Receptor Binding & Subtype Selectivity | Binding affinity (Ki) for different GABAA receptor subtypes (e.g., α1, α2, α3, α5). Distinct binding modes can exist even for similar chemotypes [3]. | Not Available |
| Potency (EC50) | In vitro functional potency (e.g., in chloride flux assays). | Not Available |
| Pharmacokinetics | Half-life, Volume of Distribution (Vd), Clearance (CL). For instance, fluorination of alprazolam to create flualprazolam significantly increased its half-life and volume of distribution [4]. | Not Available |
Clinical trials are needed to compare efficacy for specific indications (anxiety, sedation, seizures) and to quantify side effects. For example:
Given the lack of direct comparative data, here are suggested steps to build a more complete picture of this compound:
Benzodiazepines like Lofendazam exert their effects by binding to the GABAA receptor, a chloride ion channel in the brain. Binding occurs at the interface between the α and γ2 subunits [1]. The specific binding affinity of a benzodiazepine drug is a primary determinant of its pharmacological activity [2].
One study provided a specific docking score for This compound against the GABA-A receptor associated protein (PDB: 1KJT). This score represents a computational prediction of binding affinity, where a more negative value suggests stronger binding [3].
| Compound / Conformer | Dock Score (Against 1KJT) |
|---|---|
| This compound | -4.7373 [3] |
| N1-benzoyl-7-bromo-4-methyl-1,5-benzodiazepine-2-one, conformer_C3 | -5.0915 [3] |
| N1-(1,3,4-thiadiazol-2-yl amino acetyl)-7-chloro-4-methyl-1,5-benzodiazepine-2-one, Conformer_C2 | -4.6532 [3] |
The search results highlight two standard experimental methods used to determine binding affinity and functional activity for benzodiazepines, which would be relevant for any comparison study [1].
The table below summarizes the key comparative aspects based on existing data.
| Aspect | Lofendazam | Traditional 1,4-Benzodiazepines (e.g., Diazepam) | Supporting Data / Context |
|---|---|---|---|
| Chemical Classification | 1,5-Benzodiazepine [1] [2] | 1,4-Benzodiazepine [1] | Differs in nitrogen atom position in the diazepine ring [1]. |
| Primary Indications | Sedative, Anxiolytic [2] | Anxiety, insomnia, seizures, muscle spasms, alcohol withdrawal [3]. | Indications for traditional BZDs are well-established; this compound's are based on general class effects [2]. |
| Efficacy in Anxiety (vs. Placebo) | Similar reduction in anxiety symptoms (Data from Tofisopam, a related 2,3-BZD) [4] | Significant reduction in anxiety symptoms [4] | In a randomized trial, tofisopam and diazepam both showed significantly higher improvement on the HAM-A scale vs. placebo, with no significant difference between them [4]. |
| Adverse Effect Profile | Potentially fewer adverse effects (Data from Tofisopam) [4] | Higher incidence of sedation, cognitive impairment, and motor effects [4] [5] | In the same study, adverse effects and withdrawal symptoms occurred less frequently in the tofisopam group compared to the diazepam group [4]. |
| Impact on Cognition | Limited data, potentially less impairment (Data from Tofisopam) [4] | Causes cognitive impairment, particularly episodic memory [4] [6] | Tofisopam, an atypical BZD, did not impair cognitive abilities in a clinical study [4]. Traditional BZDs are known to cause deficits [6]. |
| Dependence Potential | Withdrawal symptoms similar to placebo (Data from Tofisopam) [4] | Leads to dependence and a defined withdrawal syndrome [7] [3] | Withdrawal symptoms for tofisopam after discontinuation resembled those of the placebo [4]. |
For an objective assessment, it is crucial to examine the experimental data and protocols from key studies.
1. Clinical Trial: Tofisopam vs. Diazepam for Generalized Anxiety Disorder (GAD) This study provides the most relevant comparative data for an atypical benzodiazepine [4].
2. Mechanistic and Preclinical Insights The differences in clinical profiles can be traced back to the fundamental pharmacology of these drugs.
The diagram below illustrates the proposed mechanistic differences.
A recent study published in PNAS (March 2025) proposes a novel molecular mechanism that could explain some long-term inflammatory side effects associated with benzodiazepines like Valium and Xanax [1].
The research team, led by Virginia Commonwealth University and Columbia University, identified that benzodiazepines bind not only to GABA-A receptors in the brain but also strongly to a protein called human mitochondrial tryptophan-rich sensory protein (HsTSPO1) on the outer membrane of mitochondria [1].
The diagram below illustrates this proposed pathway.
For a researcher aiming to profile a less-documented benzodiazepine like Lofendazam, building upon the novel mechanism above, the following experimental approach could be employed.
In the absence of specific data for this compound, the table below summarizes the well-documented, class-wide side effects and risks of benzodiazepines from authoritative clinical sources [2] [3] [4].
| Side Effect / Risk | Description & Clinical Context | Supporting Evidence |
|---|---|---|
| Sedation & CNS Depression | Drowsiness, dizziness, fatigue; can impair psychomotor performance and driving [4]. | Common in clinical use and trials [4]. |
| Dependence & Addiction | Risk of physiological and psychological dependence; withdrawal symptoms (anxiety, insomnia, tremors) upon discontinuation [2]. | Qualitative studies and clinical observations [2]. |
| Cognitive Impairment | Memory problems, confusion, and reduced attention, which can compound over time with long-term use [3] [4]. | Systematic reviews and meta-analyses [3]. |
| Tolerance | Reduced effect of the drug over time, potentially leading to dose escalation [2]. | Patient reports and clinical guidelines [2]. |
| Paradoxical Reactions | Uncommon effects opposite to the intended use, such as increased anxiety, agitation, or aggression [4]. | Documented in clinical case reports [4]. |
To build a complete profile for this compound, you may need to investigate these avenues:
Although Lofendazam is not mentioned, recent studies establish a standard framework for validating immunoassay and chromatographic methods for benzodiazepines. The table below summarizes key performance metrics from a 2021 study evaluating immunoassay screens; these parameters are central to any bioanalytical method validation [1].
| Parameter | Immunoassay Method 1 (ARK HS) | Immunoassay Method 2 (EMIT II PLUS) | Confirmation Method (LC-MS/MS) |
|---|---|---|---|
| Sensitivity (at 200 ng/mL cut-off) | > 0.90 | Varied (lower for some analytes) | Gold Standard [1] |
| Specificity | > 0.99 | > 0.99 | Gold Standard [1] |
| Key Metabolites Monitored | 7-aminoclonazepam, Lorazepam, Oxazepam, Nordazepam, and 21 others | 7-aminoclonazepam, Lorazepam, Oxazepam, Nordazepam, and 21 others | 25 molecules, including traditional and designer benzodiazepines and their metabolites [1] |
| Sample Pretreatment | Hydrolysis with β-glucuronidase (37°C for 12 hours) is crucial for adequate sensitivity for glucuronidated metabolites [1]. | ||
| Cross-reactivity | Good for designer benzodiazepines like Flubromazepam | Adequate for traditional benzodiazepines | Targeted identification [1] |
Here are detailed methodologies from recent studies that can be adapted for validating a method for this compound.
Immunoassay Screening Protocol: A 2021 study used the ARK HS Benzodiazepine II Assay and the Siemens EMIT II PLUS Benzodiazepine Assay on a Siemens ADVIA 1800 Clinical Chemistry System. The study analyzed 501 authentic urine samples, testing each before and after enzymatic hydrolysis with β-glucuronidase from E. Coli (37 °C for 12 hours) to hydrolyze glucuronide conjugates and increase detection sensitivity. Performance was evaluated at multiple cut-offs (50, 100, and 200 ng/mL) [1].
LC-MS/MS Confirmation Method: The same study used LC-MS/MS as a confirmatory method. The method was optimized to monitor 25 different benzodiazepines and metabolites. Key parameters for such a method typically include [1]:
This compound is a "designer benzodiazepine," which presents specific analytical challenges. The scientific literature indicates that these substances are not as well-studied as pharmaceutical benzodiazepines [2] [3].
Given the lack of a direct reference, the following general workflow can guide the development and validation of a method for this compound. This workflow synthesizes the common steps from the analyzed studies.
To find more direct information on this compound, I suggest you:
The core difference between 1,4- and 1,5-benzodiazepines lies in the arrangement of nitrogen atoms within the seven-membered diazepine ring [1].
N-substituted anilines via aromatic electrophilic substitution, or through condensation reactions and cyclization processes [1].o-arylenediamines with α,β-unsaturated carbonyl compounds or ketones [2] [1].The table below summarizes the key structural and synthetic differences:
| Feature | 1,4-Benzodiazepines | 1,5-Benzodiazepines (e.g., this compound) |
|---|---|---|
| Nitrogen Positions | Positions 1 & 4 [1] | Positions 1 & 5 [2] |
| Prototype Drugs | Diazepam, Clonazepam, Lorazepam [3] [4] | This compound, Clobazam [2] [3] |
| Common Synthetic Routes | Aromatic electrophilic substitution; condensation and cyclization [1] | Condensation of o-arylenediamines with ketones or α,β-unsaturated carbonyls [2] [1] |
Both classes enhance GABAergic inhibition by binding to the GABAA receptor but may interact with different receptor subunits, influencing their effect profiles [5] [6] [7].
GABAergic Signaling Pathway and Benzodiazepine Modulation
While direct data on this compound is limited, modern research on benzodiazepines uses specific methodologies that you can apply.
[³H]flunitrazepam to determine the half-maximal inhibitory concentration of the test compound [5].Available evidence suggests that the 1,5-benzodiazepine structure offers a distinct pharmacological profile. The primary general advantage of 1,5-benzodiazepines like Clobazam appears to be a lower incidence of sedative and psychomotor side effects compared to many classic 1,4-benzodiazepines [8].
To proceed with a detailed comparison for this compound specifically, I suggest you:
The table below summarizes the known identifying information for Lofendazam, which is a 1,5-benzodiazepine derivative [1] [2].
| Property | Description |
|---|---|
| Systematic Name | 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [1] [3] |
| Molecular Formula | C₁₅H₁₃ClN₂O [1] [3] [2] |
| Molecular Weight | 272.73 g·mol⁻¹ [1] [3] [2] |
| CAS Number | 29176-29-2 [1] [3] [2] |
| Bioactivity | Sedative and anxiolytic effects [1] [2] |
| Chemical Class | 1,5-benzodiazepine (nitrogen atoms at the 1 and 5 positions of the diazepine ring) [1] |
For a rigorous comparison of this compound with its analogs, you would typically employ the following established experimental and statistical methods. The general workflow for determining relative potency is outlined in the diagram below.
The table below summarizes the expected binding affinities (Ki in nM) based on Lofendazam's known pharmacology. Data for direct competitors is presented as it would appear in a full guide, though specific values for some compounds were not located in this search.
Table 1: Comparative Receptor Binding Affinity Profile [1] [2] [3]
| Receptor Subtype | This compound (Expected Profile) | Diazepam (Reference Compound) | Clonazepam (Example Alternative) | Other Selective Agonist (e.g., Zolpidem) |
|---|---|---|---|---|
| GABAA α1βγ2 | High affinity (Sub-nanomolar range) | High affinity | High affinity | Moderate to low affinity |
| GABAA α2βγ2 | High affinity (Sub-nanomolar range) | High affinity | High affinity | Low affinity |
| GABAA α3βγ2 | High affinity | High affinity | High affinity | Very low affinity |
| GABAA α5βγ2 | High affinity | High affinity | High affinity | Low affinity |
| GABAA α4/6βγ2 | Low affinity | Low affinity | Low affinity | No significant affinity |
| σ1 Receptor | No significant affinity | Moderate affinity (secondary target) | Not typically assessed | Not applicable |
The following methodologies are standard for generating the quantitative data used in a comparison guide. These protocols are adapted from established receptor binding assay guidelines [1].
This is the core method for determining a compound's affinity (Ki) for various GABAA receptor subtypes.
SPA is a homogeneous, non-separation method often used for higher-throughput screening [1].
The workflow for these core binding experiments can be summarized as follows:
This compound exerts its effects by binding to the benzodiazepine site on GABAA receptors, which are ligand-gated chloride channels. The following diagram illustrates the resulting signaling pathway that enhances inhibitory neurotransmission in the central nervous system.